molecular formula C4H11BO2 B2911937 Tert-butylboronic Acid CAS No. 86253-12-5

Tert-butylboronic Acid

Cat. No.: B2911937
CAS No.: 86253-12-5
M. Wt: 101.94
InChI Key: FTPPXKVBGUSCNZ-UHFFFAOYSA-N
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Description

Tert-butylboronic Acid is a useful research compound. Its molecular formula is C4H11BO2 and its molecular weight is 101.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BO2/c1-4(2,3)5(6)7/h6-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPPXKVBGUSCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86253-12-5
Record name tert-butylboronic acid
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Foundational & Exploratory

The Structural and Mechanistic Dichotomy of Boronic Acids: A Comparative Analysis of Tert-Butylboronic Acid and 4-Tert-Butylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, boronic acids are indispensable building blocks, primarily serving as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions. However, the exact nature of the carbon-boron (C-B) bond dictates a compound's thermodynamic stability, reactivity profile, and practical utility. This technical whitepaper provides an in-depth comparative analysis of two distinct boronic acids: tert-butylboronic acid (t-BBA) , an aliphatic tertiary boronic acid, and 4-tert-butylphenylboronic acid (4-t-BPBA) , an aryl boronic acid. By deconstructing their structural, electronic, and mechanistic differences, this guide offers researchers actionable insights into overcoming transmetalation bottlenecks and optimizing synthetic workflows.

Structural and Electronic Foundations

The fundamental divergence between t-BBA and 4-t-BPBA lies in the hybridization of the carbon atom directly attached to the boron center, which governs both steric accessibility and electronic stabilization.

  • 4-tert-Butylphenylboronic Acid (4-t-BPBA): In this aryl boronic acid, the boron atom is bonded to an

    
    -hybridized carbon of a phenyl ring. The bulky tert-butyl group is positioned para to the boronic acid moiety. This spatial arrangement is highly advantageous: it imparts significant lipophilicity and enhances solubility in organic solvents without introducing steric hindrance at the reactive boron center[1]. Furthermore, the phenyl ring acts as an electronic buffer, stabilizing the empty p-orbital of the boron atom through 
    
    
    
    -resonance.
  • This compound (t-BBA): Here, the boron atom is directly bonded to an

    
    -hybridized tertiary carbon. This creates immense steric bulk immediately adjacent to the reactive center. Lacking a 
    
    
    
    -system, the boron remains highly Lewis acidic and lacks resonance stabilization. The sheer volume of the tert-butyl group actively blocks desired catalytic pathways, making it a notoriously challenging substrate for standard coupling methodologies[2].

G tBBA This compound (Aliphatic, sp3) Prop1 High Steric Hindrance Rapid Protodeboronation tBBA->Prop1 BPBA 4-tert-butylphenylboronic acid (Aryl, sp2) Prop2 Steric Bulk at Para Position High Stability BPBA->Prop2 App1 Radical Precursors Niche Alkylations Prop1->App1 App2 Suzuki-Miyaura Coupling Pharma Building Blocks Prop2->App2

Structural divergence driving reactivity and application pathways.

Stability Profile and the Protodeboronation Paradigm

Protodeboronation—the hydrolytic cleavage of the C-B bond to form a C-H bond—is the primary degradation pathway for boronic acids. The kinetics of this process are highly dependent on the substrate's structure and the reaction pH[3].

Arylboronic Acid Stability (4-t-BPBA): Arylboronic acids generally exhibit robust stability. While they can undergo protodeboronation under harsh basic conditions (via a pre-equilibrium to form an arylboronate anion followed by rate-limiting protonation), 4-t-BPBA is phenomenologically stable under standard aqueous-organic cross-coupling conditions[3]. The electron-donating nature of the para-tert-butyl group slightly modulates its


, but it remains an exceptionally reliable bench-stable reagent.

Aliphatic Boronic Acid Instability (t-BBA): Tertiary alkylboronic acids like t-BBA are highly prone to oxidation and rapid protodeboronation. The lack of


 stabilization makes the C-B bond weaker and more susceptible to cleavage. In synthetic applications, tertiary boronic acids are often so unstable that researchers must deliberately mask them as pinacol esters (Bpin) or trifluoroborates (

). Even as esters, tertiary boronic compounds can undergo highly efficient, deliberate protodeboronation using reagents like CsF/

to yield tertiary alkanes[4].

Reactivity in Cross-Coupling: The Transmetalation Bottleneck

The utility of these compounds diverges most sharply during the transmetalation step of transition-metal-catalyzed cross-coupling reactions.

  • Smooth Transmetalation (4-t-BPBA): 4-t-BPBA is a textbook coupling partner in Suzuki-Miyaura reactions. The planar aryl ring allows for the facile formation of a

    
    -complex with the Palladium(II) intermediate, leading to efficient transmetalation and high product yields (often 94-100%)[5].
    
  • Steric Clash and Failure (t-BBA): Coupling tertiary alkylboronic acids via standard Pd-catalysis is exceptionally difficult. The massive steric bulk of the tert-butyl group physically prevents the boron atom from approaching the Pd(II) center. Furthermore, in copper-catalyzed Chan-Lam couplings, highly sterically hindered boronic acids like t-BBA typically fail to yield secondary amides, whereas less hindered secondary or primary alkylboronic acids succeed[2]. To utilize tertiary alkylboronic moieties, modern synthesis relies on bypassing transmetalation entirely—often utilizing photoredox catalysis to generate tert-butyl radicals[6], or employing specialized zinc-catalyzed radical pathways.

G OxAdd Oxidative Addition (Pd(0) to Pd(II)) TransMet Transmetalation Step (Boron to Palladium) OxAdd->TransMet BPBA_Path 4-t-BPBA Smooth Transmetalation TransMet->BPBA_Path Aryl sp2 tBBA_Path t-BBA Steric Clash TransMet->tBBA_Path Alkyl sp3 RedElim Reductive Elimination (Product Formation) BPBA_Path->RedElim Degrad Protodeboronation (Degradation) tBBA_Path->Degrad Base/H2O

Transmetalation bottleneck in Pd-catalyzed cross-coupling.

Quantitative Physicochemical Comparison

The following table summarizes the critical metrics that dictate the handling and application of these two compounds.

Property / MetricThis compound (t-BBA)4-tert-butylphenylboronic acid (4-t-BPBA)
CAS Number 1112-39-6108066-21-4
Chemical Formula


C-B Hybridization

(Aliphatic)

(Aryl)
Steric Hindrance at Boron Extreme (Directly attached tertiary carbon)Minimal (Bulky group is para to boron)
Stability / Protodeboronation Highly prone to degradation; requires maskingBench-stable; highly resistant to degradation
Suzuki-Miyaura Reactivity Poor to Non-existent (Requires radical bypass)Excellent (Standard Pd-catalysis)
Primary Application Radical precursors, specialized alkylationsPharma building blocks, organic materials

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind each experimental manipulation.

Protocol A: Standard Suzuki-Miyaura Coupling using 4-t-BPBA

Objective: Efficient C-C bond formation between 4-t-BPBA and an aryl halide to synthesize a lipophilic biaryl compound.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 4-t-BPBA (1.2 equiv), the aryl halide (1.0 equiv), and

    
     (2.0 equiv).
    
    • Causality:

      
       is critical; it quaternizes the boronic acid to form a negatively charged boronate complex, significantly increasing the nucleophilicity of the organic moiety for the transmetalation step.
      
  • Solvent Addition & Degassing: Add a mixture of Toluene/Ethanol/

    
     (2:1:1). Sparge the solution with Argon for 15 minutes.
    
    • Causality: Oxygen must be rigorously removed.

      
       can insert into the Pd-C bond or oxidize the phosphine ligands of the catalyst, leading to catalyst deactivation and promoting unwanted oxidative homocoupling of the boronic acid.
      
  • Catalyst Addition: Add

    
     (5 mol%) under a positive stream of Argon. Seal the flask and heat to 80°C for 12 hours.
    
  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc). A successful reaction is self-validating when the aryl halide spot disappears, and a new, UV-active biaryl spot emerges. Quench with water, extract with EtOAc, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Derivatization and Radical Activation of t-BBA

Objective: Overcoming the transmetalation bottleneck of t-BBA via pinacol protection and subsequent photoredox-mediated radical coupling.

  • In-situ Pinacol Protection: Dissolve t-BBA (1.0 equiv) and pinacol (1.05 equiv) in anhydrous

    
     over activated molecular sieves (4Å) for 4 hours at room temperature.
    
    • Causality: Unprotected t-BBA is prone to trimerization (forming boroxines) and rapid protodeboronation[4]. Conversion to the pinacol ester (t-BuBPin) sterically protects the boron and thermodynamically stabilizes the compound for downstream handling.

  • Photoredox/SET Activation: Transfer the isolated t-BuBPin to a vial containing a photoredox catalyst (e.g., an Iridium or Acridinium complex), an electrophilic trap (e.g., an activated alkene), and a suitable base. Irradiate with blue LEDs (450 nm).

    • Causality: Because the bulky

      
       carbon cannot undergo concerted transmetalation with Pd(II), Single-Electron Transfer (SET) is employed. The photocatalyst oxidizes the boronate, triggering fragmentation to release a highly reactive tert-butyl radical[6]. This radical bypasses the steric bottleneck, adding directly to the electrophile to form the desired C-C bond.
      

References

  • [Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis] - Journal of the American Chemical Society / PubMed. URL:[Link]

  • [Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with...] - ResearchGate. URL:[Link]

  • [Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides] - Journal of the American Chemical Society / PMC. URL:[Link]

  • [A Zinc Catalyzed C(sp3)−C(sp2) Suzuki–Miyaura Cross‐Coupling Reaction Mediated by Aryl‐Zincates] - Chemistry - A European Journal. URL:[Link]

  • [Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers] - Journal of the American Chemical Society / ACS Publications. URL:[Link]

  • [Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis] - CCS Chemistry. URL:[Link]

Sources

Molecular weight and formula of tert-butylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthesis, and Medicinal Utility[1]

Executive Summary

tert-Butylboronic acid (also known as (1,1-dimethylethyl)boronic acid) represents a critical building block in modern organic synthesis and medicinal chemistry. Distinguished by its significant steric bulk and the unique electronic properties of the boron atom, it serves as a pivotal reagent in Suzuki-Miyaura cross-couplings and as a transition-state mimic in protease inhibitor design.

This guide provides a definitive technical analysis of its molecular specifications, synthesis protocols, stability profiles, and application in drug development.

Physicochemical Specifications

The fundamental data below establishes the identity and physical parameters of the compound. Note that alkylboronic acids are prone to reversible dehydration, forming cyclic boroxines (anhydrides), which can alter apparent melting points and spectral data.

Table 1: Core Physicochemical Data

ParameterSpecificationNotes
IUPAC Name (2-methylprop-2-yl)boronic acidAlso: this compound
CAS Registry Number 86253-12-5
Molecular Formula C₄H₁₁BO₂
Molecular Weight 101.94 g/mol Monomeric form
Physical State White to off-white solidHygroscopic
Melting Point 103–105 °CMay vary with boroxine content
pKa ~10.5Lewis acidic boron center
Solubility Soluble in MeOH, EtOH, THF, DCMSparingly soluble in water
Storage 2–8 °C (Inert atmosphere)Prone to dehydration
Structural Visualization

The following diagram illustrates the equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride, a critical concept for accurate stoichiometric calculations.

Boroxine_Equilibrium Figure 1: Dehydration equilibrium affecting effective molecular weight. Acid This compound (Monomer) MW: 101.94 Dehydration - 3 H₂O (Heat/Vacuum) Acid->Dehydration Boroxine Tri-tert-butylboroxine (Trimeric Anhydride) MW: ~251.7 Dehydration->Boroxine  Reversible Equilibrium  

Synthesis & Manufacturing Protocols
3.1. Mechanistic Causality

The synthesis of this compound is classically achieved via the transmetallation of a tert-butyl nucleophile (Grignard or Organolithium) to a trialkyl borate.

  • Choice of Reagent: tert-Butylmagnesium chloride (t-BuMgCl) is preferred over tert-Butyllithium (t-BuLi) for scale-up due to safety profiles (t-BuLi is pyrophoric) and milder reactivity, reducing over-addition side products.

  • Borate Electrophile: Trimethyl borate (B(OMe)₃) is used due to its low steric hindrance, allowing the bulky t-butyl group to attack efficiently.

3.2. Detailed Experimental Protocol

This protocol is designed as a self-validating system. The "Checkpoints" ensure intermediate success.

Reagents:

  • tert-Butylmagnesium chloride (2.0 M in Et₂O)

  • Trimethyl borate (Anhydrous, >99%)

  • Diethyl ether (Anhydrous)

  • HCl (1M aqueous)

Workflow:

  • Inert Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Borate Charge: Add Trimethyl borate (1.2 equiv) and anhydrous Et₂O (solvent volume to 0.5 M) to the flask. Cool to -78 °C (Dry ice/acetone bath).

    • Expert Insight: Cooling is critical. Higher temperatures promote multiple additions, leading to borinic acid byproducts (R₂BOH).

  • Nucleophilic Addition: Dropwise add t-BuMgCl (1.0 equiv) over 60 minutes. Maintain internal temperature below -70 °C.

  • Equilibration: Stir at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight. A white precipitate (magnesium salts) will form.

  • Hydrolysis: Cool the suspension to 0 °C. Quench carefully with 1M HCl until the aqueous phase is acidic (pH ~2).

    • Checkpoint: Ensure the pH is acidic to break the intermediate boronate complex.

  • Extraction: Separate layers. Extract the aqueous layer with Et₂O (3x).

  • Purification: Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Note: Do not use high vacuum or excessive heat, as the product subliming and dehydrating to boroxine is a risk. Recrystallize from water or pentane if necessary.

Synthesis_Flow Figure 2: Grignard-based synthesis workflow. Start Start: Inert Atmosphere Cool to -78°C Reaction Add t-BuMgCl to B(OMe)3 (Transmetallation) Start->Reaction Warm Warm to RT (Formation of Boronate Complex) Reaction->Warm Quench Acidic Hydrolysis (HCl) (Releases Boronic Acid) Warm->Quench Product This compound (Isolation) Quench->Product

Stability & Reactivity: The Protodeboronation Challenge

A critical aspect of using this compound is understanding the stability of the C(sp³)-B bond. Unlike arylboronic acids, which are prone to base-catalyzed protodeboronation via an aryl anion mechanism, alkylboronic acids are generally more robust under neutral conditions but face unique challenges.

  • Oxidative Instability: The C-B bond is susceptible to oxidation by peroxides (or air over long periods), converting the boronic acid to tert-butanol (t-BuOH).

  • Protodeboronation: While generally resistant, tertiary alkyl boronic esters can undergo protodeboronation in the presence of fluoride sources and water, a feature utilized in stereoselective synthesis (Aggarwal et al.).[1]

Expert Insight: In Suzuki couplings, the steric bulk of the t-butyl group significantly slows transmetallation. This slow step can allow competitive protodeboronation or homocoupling. High-activity catalysts (e.g., Pd-PEPPSI, Buchwald precatalysts) are often required to outcompete decomposition pathways.

Applications in Drug Discovery[1][3][5][6][7][8]
5.1. Bioisosterism and Warhead Design

Boronic acids are powerful tools in medicinal chemistry, acting as "warheads" that form reversible covalent bonds with nucleophilic serine or threonine residues in enzyme active sites.

  • Mechanism: The trigonal planar boron atom accepts a lone pair from the enzyme's active site nucleophile (e.g., Serine-OH), forming a tetrahedral boronate complex.

  • Transition State Mimicry: This tetrahedral adduct mimics the high-energy transition state of peptide bond hydrolysis, resulting in tight-binding inhibition (low

    
    ).
    
  • t-Butyl Specificity: The bulky tert-butyl group is used to fill large hydrophobic pockets (S1/S1' subsites) in proteases, enhancing selectivity over smaller endogenous substrates.

5.2. Analytical Characterization (NMR/MS)

Validating the identity of this compound requires specific attention to boron isotopes and quadrupole broadening.

  • ¹H NMR (CDCl₃):

    • 
       1.0–1.2 ppm (Singlet, 9H, t-Bu).
      
    • 
       ~4-6 ppm (Broad Singlet, 2H, B(OH)₂, concentration dependent).
      
  • ¹¹B NMR:

    • Broad signal due to quadrupolar relaxation. Chemical shift varies significantly between the acid (~30-32 ppm) and the boroxine (~33-35 ppm).

  • Mass Spectrometry:

    • ESI-MS often shows the trimeric boroxine

      
       or adducts with solvent (e.g., 
      
      
      
      ) rather than the monomeric molecular ion due to in-source dehydration.
References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Nave, S., Sonawane, R. P., Elford, T. G., & Aggarwal, V. K. (2010).[1] Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(48), 17096–17098. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic Acids in Medicinal Chemistry: Therapeutic Potential and Recent Advances. MedChemComm, 1(3), 183-198. Link

  • Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. Organolithium reagents for the synthesis of alkylboronic esters and acids. Organometallics, 2(10), 1316–1319. Link

  • Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link

Sources

Tert-butylboronic Acid: Physical Characterization & Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tert-butylboronic acid melting point and physical state Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 86253-12-5 ) is an aliphatic organoboron compound utilized as a bulky alkylating reagent in Suzuki-Miyaura cross-coupling and as a precursor for boronate esters.[1] Unlike its aromatic counterparts, this compound exhibits significant thermodynamic instability, prone to rapid dehydration and oxidation.

Critical Disambiguation: Researchers often confuse this compound with 4-tert-butylphenylboronic acid (CAS 123324-71-0). This guide strictly addresses the alkyl derivative, this compound (


).
PropertyThis compound (Alkyl)4-tert-butylphenylboronic acid (Aryl)
CAS 86253-12-5 123324-71-0
Melting Point 103–105 °C 191–196 °C
Stability Low (Cold storage required)High (Bench stable)

Physical Characterization Profile

Core Physical Properties

The following data represents the purified, monomeric form of this compound.

ParameterSpecificationNotes
Physical State White crystalline powderHygroscopic; tends to clump upon moisture absorption.
Melting Point 103–105 °C Value fluctuates based on anhydride content (see Section 3).
Molecular Formula

Molecular Weight 101.94 g/mol
Solubility Soluble in MeOH, THF, DCMLimited water solubility due to the lipophilic tert-butyl group.
Vapor Pressure ModerateCan sublime under high vacuum; handle with care.
The "Boroxine Cycle" & Melting Point Variability

A common frustration in the laboratory is the inconsistency of melting point measurements for alkyl boronic acids. This is not necessarily due to impurities but rather a thermodynamic equilibrium. Upon heating or prolonged storage, this compound undergoes dehydration to form a cyclic trimeric anhydride (boroxine).[2]

Mechanism:



This transformation is entropically driven and accelerated by heat. The resulting boroxine often has a different melting point than the monomeric acid, leading to observed ranges that drift depending on the sample's history.

Boroxine_Equilibrium Monomer This compound (Monomer) MP: 103-105°C Boroxine Tert-butylboroxine (Trimeric Anhydride) MP: Variable/Lower Monomer->Boroxine  - 3 H2O   Heat Heat / Vacuum (Dehydration) Water + H2O (Hydrolysis) Boroxine->Monomer  + 3 H2O  

Figure 1: The reversible dehydration pathway. Heating the sample for MP determination can shift the equilibrium toward the boroxine, altering the observed value.

Stability & Storage Protocols

Unlike aryl boronic acids, this compound possesses a


 bond that is susceptible to oxidation and protodeboronation. The steric bulk of the tert-butyl group provides some kinetic protection, but not enough to render it bench-stable indefinitely.
Degradation Pathways
  • Oxidation: Atmospheric oxygen inserts into the C-B bond, eventually yielding tert-butanol and boric acid.

  • Dehydration: Spontaneous loss of water to form the boroxine (reversible).

  • Protodeboronation: Cleavage of the C-B bond by moisture/acid.

Recommended Storage Workflow

To maintain reagent integrity for quantitative applications (e.g., stoichiometry-sensitive couplings), follow this strict protocol:

Storage_Protocol Arrival Reagent Arrival (Check Seal) Aliquot Aliquot under Inert Gas (Argon/N2 Glovebox) Arrival->Aliquot Seal Seal: Parafilm + Desiccant Aliquot->Seal Store Deep Freeze (-20°C to -10°C) Seal->Store Use Warm to RT before opening (Prevents condensation) Store->Use  Prior to Use   Use->Aliquot  Return Unused  

Figure 2: Optimal handling lifecycle to prevent hydrolytic and oxidative degradation.

Experimental Methodology: Accurate MP Determination

Standard open-capillary melting point methods are often inaccurate for boronic acids due to sublimation and pre-melt dehydration.

Protocol: Sealed Capillary Method

  • Preparation: Grind a small amount of this compound in an agate mortar (work quickly to minimize moisture absorption).

  • Loading: Load the powder into a glass capillary tube.

  • Sealing: Carefully flame-seal the open end of the capillary. Note: Ensure the sample is not heated during sealing.

  • Measurement: Place in a melting point apparatus. Ramp temperature at 5°C/min until 90°C, then slow to 1°C/min.

  • Observation: Watch for the "wetting" phase (monomer melt) at 103–105°C . If the sample shrinks or droplets form higher up the tube before this temperature, sublimation is occurring.

Strategic Application in Drug Development

In medicinal chemistry, the tert-butyl group is a classic bioisostere used to increase lipophilicity and metabolic stability.[3] However, using the free acid (this compound) is often challenging due to the stability issues outlined above.

Expert Recommendation: For high-throughput screening or process chemistry, convert or purchase the pinacol ester derivative (this compound pinacol ester, CAS 99810-76-1).

  • State: Liquid (BP 60-61°C).

  • Stability: Significantly higher than the free acid.

  • Reactivity: Compatible with most Suzuki conditions, though transmetallation may be slower due to the steric bulk of the pinacol and tert-butyl groups combined.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • Organoborons.com. (n.d.). t-butylboronic acid - 86253-12-5 - Structure, Synthesis, Properties. Retrieved from

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • PubChem. (n.d.). This compound (Compound CID 5156670).[4] National Library of Medicine. Retrieved from

  • Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Dalton Transactions.

Sources

Beyond the Pinacol Ester: The Strategic Role of tert-Butylboronic Acid and Its Synonyms in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Chemical Identity

In the landscape of modern organic synthesis, alkylboronic acids have transitioned from notoriously difficult cross-coupling partners to indispensable building blocks. Among them, tert-butylboronic acid stands out due to its extreme steric bulk and its utility as a stable precursor for tertiary carbon radicals.

A critical challenge for researchers in drug discovery and patent law is navigating the fragmented nomenclature of this compound. Depending on the database, supplier, or era of literature, this compound is indexed under several synonyms. Recognizing these synonyms is essential for comprehensive prior-art searches and reagent sourcing [1].

Key Synonyms in Literature and Commerce:
  • This compound / t-butylboronic acid: The most common shorthand used in peer-reviewed synthetic methodology papers.

  • (2-Methylpropan-2-yl)boronic acid: The strict IUPAC name, predominantly found in computational chemistry literature, regulatory filings, and automated database generation.

  • (1,1-Dimethylethyl)boronic acid: The nomenclature most frequently utilized in Chemical Abstracts Service (CAS) registries and pharmaceutical patent claims.

  • B-(1,1-dimethylethyl)boronic acid: An older systematic variant often found in legacy chemical catalogs.

Table 1: Physicochemical Profiling

To facilitate rapid reference, the core quantitative data for this compound is summarized below[1].

ParameterValue
IUPAC Name (2-methylpropan-2-yl)boronic acid
Chemical Formula C₄H₁₁BO₂
Monoisotopic Mass 102.085 Da
PubChem CID 5156670
Steric Descriptor (A-value) > 4.7 kcal/mol (Extreme bulk)
Primary Synthetic Roles Radical precursor, diol protecting group, bulky cross-coupling partner

Mechanistic Paradigm Shift 1: Photoredox-Driven Radical Generation

The Causality of the Shift

Historically, introducing a tert-butyl group onto an aromatic ring required harsh Friedel-Crafts conditions or hazardous radical initiators. This compound and its pinacol ester (t-BuBpin) have revolutionized this via photoredox catalysis. Because the C–B bond is relatively weak and electron-rich, it undergoes facile Single-Electron Transfer (SET) oxidation by excited-state photocatalysts. This deboronation cleanly generates the highly nucleophilic tert-butyl radical, which can be trapped by protonated N-heteroarenes in Minisci-type alkylations [3, 4].

Minisci_Pathway Light Visible Light PC Photocatalyst Light->PC Radical t-Bu• Radical (Active Species) PC->Radical SET Oxidation Boronic t-BuB(OH)2 (Alkyl Source) Boronic->Radical Deboronation Product Alkylated Product Radical->Product Addition Substrate N-Heteroarene (Substrate) Substrate->Product

Fig 1: Photoredox SET generation of t-butyl radicals for Minisci-type alkylation.

Protocol: Visible-Light-Mediated Minisci Alkylation

This protocol utilizes the open-shell reactivity of (1,1-dimethylethyl)boronic acid to functionalize complex heterocycles.

Step 1: Reaction Assembly In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-heteroarene (1.0 equiv), this compound (2.0 equiv), a photocatalyst such as [Ru(bpy)₃]Cl₂ (2 mol%), and K₂S₂O₈ (1.5 equiv) as the terminal oxidant. Scientist's Insight: The 2.0 equivalent excess of the boronic acid is critical. It compensates for competitive protodeboronation and homocoupling pathways that occur at the radical stage.

Step 2: Solvent Addition and Degassing Dissolve the mixture in a degassed solvent system (CH₃CN/H₂O, 1:1 v/v). Subject the mixture to three cycles of freeze-pump-thaw. Scientist's Insight: Oxygen is a triplet diradical. Failing to rigorously degas the solvent will result in the tert-butyl radical being intercepted by O₂, forming tert-butyl hydroperoxide instead of the desired C–C bond.

Step 3: Photochemical Irradiation Backfill the Schlenk tube with Argon. Irradiate the reaction mixture with blue LEDs (λmax ≈ 450 nm) at ambient temperature for 12–24 hours. Maintain the temperature below 30 °C using a cooling fan to prevent thermal degradation of the catalyst.

Step 4: Reaction Monitoring and Quenching Monitor via LC-MS. A successful reaction is self-validating when the starting material mass disappears and the [M+56]⁺ peak (corresponding to the tert-butyl adduct) emerges. Quench by diluting with EtOAc and washing with saturated aqueous NaHCO₃.

Mechanistic Paradigm Shift 2: Overcoming sp³-sp² Cross-Coupling Barriers

The Causality of Failure and the Zincate Solution

In traditional Palladium-catalyzed Suzuki-Miyaura couplings, bulky alkylboronic acids fail. The sp³-hybridized carbon lacks the π-orbitals that facilitate transmetalation in arylboronic acids. Furthermore, the massive steric bulk of the tert-butyl group severely retards the transmetalation transition state, allowing competing protodeboronation to dominate.

To solve this, modern methodologies bypass Palladium entirely. By reacting this compound pinacol ester (t-BuBpin) with an organolithium reagent, researchers can form an anionic "ate" complex (a zincate precursor). This artificially enhances the nucleophilicity of the boron species, allowing a low-toxicity ZnBr₂ catalyst to drive the coupling with benzyl halides [2].

Zincate_Workflow Step1 t-BuBpin + PhLi (Neutral Boronate) Step2 [t-BuB(Pin)Ph]Li (Anionic Zincate Precursor) Step1->Step2 30 min, RT Step3 ZnBr2 Addition (Transmetalation) Step2->Step3 11B NMR: ~8 ppm Step4 t-Bu-Zn-Ph Species (Active Nucleophile) Step3->Step4 Halide Exchange Step5 Benzyl Bromide (Cross-Coupling) Step4->Step5 Product C(sp3)-C(sp2) Product Step5->Product 60 °C, 18h

Fig 2: Logical workflow for Zinc-catalyzed C(sp3)-C(sp2) cross-coupling via zincate intermediates.

Protocol: Zinc-Catalyzed C(sp³)-C(sp²) Cross-Coupling

Step 1: Zincate Formation In an inert-atmosphere glovebox, combine t-BuBpin (1.5 equiv) and phenyllithium (1.5 equiv) in anhydrous 2-MeTHF. Stir for 30 minutes at room temperature. Validation: Monitor via ¹¹B NMR. The complete shift of the boron signal from ~33 ppm (neutral boronate) to ~8 ppm confirms the formation of the tetracoordinate boron "ate" complex.

Step 2: Electrophile and Catalyst Addition Add the benzyl bromide electrophile (1.0 equiv) and anhydrous ZnBr₂ (10 mol%). Scientist's Insight: ZnBr₂ must be rigorously anhydrous (99.999% purity recommended). Trace moisture will instantly protonate the highly basic zincate intermediate, destroying the active transmetalating agent and halting the catalytic cycle.

Step 3: Coupling and Isolation Seal the vessel, remove it from the glovebox, and stir at 60 °C for 18 hours. Quench with 1M HCl, extract with diethyl ether, and purify via silica gel chromatography.

Structural Utility: Diol Protection and Conformational Locking

Beyond its role as a carbon-donor, this compound is a highly specialized protecting group. Boronic acids reversibly condense with 1,2- and 1,3-diols to form cyclic boronate esters. While phenylboronic acid is the industry standard for this application, (2-methylpropan-2-yl)boronic acid is deployed when extreme steric shielding is required [5].

The Causality: The massive steric bulk of the tert-butyl group acts as a conformational lock. When applied to flexible polyol systems (such as carbohydrates or complex macrolide intermediates), the tert-butylboronate ester forces the molecule into a rigid chair or twist-boat conformation. This rigidity can be leveraged to direct highly stereoselective reactions on adjacent functional groups, preventing unwanted side reactions that would otherwise occur in a flexible system.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5156670, this compound". PubChem.
  • "A Zinc Catalyzed C(sp3)−C(sp2) Suzuki–Miyaura Cross‐Coupling Reaction Mediated by Aryl‐Zincates". D-NB.info.
  • "Manganese-Mediated Aerobic Oxidative Denitroalkylation of β-Nitrostyrenes with Alkylboronic Acids". Thieme Connect.
  • "Photoinduced Pyridine N‐oxides Catalyzed Carbon Radical Generation from Alkylboronic Acids". ResearchGate.
  • "Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity". PMC.

Tert-butylboronic acid SDS safety data sheet hazards

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: Tert-butylboronic Acid

Part 1: Executive Disambiguation & Critical Hazards

The "Identity Crisis": Alkyl vs. Aryl

CRITICAL WARNING: In chemical inventory systems and colloquial lab usage, "this compound" is frequently conflated with its aromatic derivative, "4-tert-butylphenylboronic acid."[1] These are distinct chemical entities with vastly different stability profiles and handling requirements.

FeatureThis compound (Alkyl) 4-tert-Butylphenylboronic acid (Aryl)
CAS Number 86253-12-5 123324-71-0
Structure

(Aliphatic)

(Aromatic)
Physical State Powder (Low Melting: 103-105°C)Solid (High Melting: 191-196°C)
Stability High Instability: Air/Moisture sensitive.[2][3]Stable: Bench-stable solid.
Storage -10°C to -20°C (Freezer) 2-8°C or Room Temp
Primary Hazard Auto-oxidation, Dehydration (Boroxine)Routine Irritant (Skin/Eye)

Guidance: This technical guide focuses on the more hazardous and unstable Alkyl form (CAS 86253-12-5), as it presents the primary safety and integrity risks in drug development workflows.

Core Hazard Assessment (GHS Classifications)

Based on Safety Data Sheet (SDS) aggregation for CAS 86253-12-5 [1][2].

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation 2H315 Causes skin irritation.[4]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[4][5][6][7][8]
STOT - Single Exposure 3H335 May cause respiratory irritation.[4][6][7]
Physical Hazard (Non-GHS) N/AN/A Thermal Instability: Prone to dehydration to boroxine anhydride above 40°C.

Part 2: Technical Handling & Stability Mechanisms

The Boroxine Equilibrium Cycle

Expert Insight: The "purity" of this compound is a dynamic variable. Unlike carbon-based acids, boronic acids exist in an equilibrium with their anhydride form (boroxine). For the bulky tert-butyl group, this equilibrium is driven by entropy and water removal.

  • Mechanism: Three molecules of boronic acid release three water molecules to form a six-membered

    
     ring (boroxine).
    
  • Impact on Stoichiometry: If your material has partially dehydrated during storage (common if not sealed tight), the molecular weight effectively changes.

    • Correction Protocol: Before critical GLP synthesis, determine the "active boron" content via titration (mannitol method) rather than relying on gravimetric weight alone [3].

Oxidative Instability (The "Hidden" Hazard)

Alkyl-boron bonds are weaker than Aryl-boron bonds. Exposure to atmospheric oxygen can lead to the insertion of oxygen into the C-B bond, eventually cleaving it to form tert-butanol and boric acid.

  • Visual Indicator: A "wet" or "clumpy" appearance often signals oxidation (alcohol formation) or hygroscopic water absorption.

  • Prevention: Store under Argon. Nitrogen is acceptable, but Argon's higher density provides a better blanket for solids in storage vials.

Part 3: Operational Safety Protocols

Workflow: Safe Handling & Reaction Setup

Objective: Minimize exposure to atmospheric moisture/oxygen while protecting the operator from irritant dust.[9]

Step 1: Cold Chain Retrieval

  • Remove the container from the -20°C freezer.

  • CRITICAL: Allow the container to warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid lab air causes immediate condensation, accelerating hydrolysis and oxidation.

Step 2: Weighing (Inert Atmosphere Preferred)

  • Best Practice: Weigh inside a glovebox (N2/Ar atmosphere).

  • Alternative: If weighing on an open bench, use a "dump-and-sweep" method. Tare a septum-capped vial, purge with Argon, quickly add the solid, and recap. Do not leave the stock bottle open.

Step 3: Solubilization

  • This compound is soluble in MeOH, EtOH, and DCM.

  • Note: If the solution appears cloudy in non-polar solvents, it may indicate the formation of boric acid (insoluble decomposition product). Filter before use.

Emergency Response Logic

  • Inhalation: Move to fresh air immediately. The hydrolysis of boronic acid in the respiratory tract releases boric acid, which is a mild mucous membrane irritant.

  • Eye Contact: Flush for 15 minutes. Boronic acids can bind to glycoproteins in the eye (mucins), potentially prolonging irritation.

  • Spill Cleanup: Do not dry sweep (dust hazard). Cover with a damp paper towel (to suppress dust and initiate hydrolysis to benign boric acid) then wipe up.

Part 4: Visualizing the Hazard Logic

Decision Matrix: Handling Boronic Acids

HandlingLogic Start Identify Reagent CAS CheckCAS Check CAS Number Start->CheckCAS Aryl CAS 123324-71-0 (Aryl Derivative) CheckCAS->Aryl Phenyl Group Present Alkyl CAS 86253-12-5 (Alkyl / Tert-butyl) CheckCAS->Alkyl Tert-Butyl Only ArylAction Standard Handling: Store 2-8°C Weigh in Fume Hood Aryl->ArylAction AlkylAction High Caution Handling: Store -20°C Warm to RT in Desiccator Weigh in Glovebox/Inert Alkyl->AlkylAction QC QC Check: Verify 'Active Boron' (Titration) ArylAction->QC AlkylAction->QC Before GLP Use

Figure 1: Decision logic for differentiating handling protocols between stable Aryl and unstable Alkyl boronic acids.

Degradation Pathway

Degradation Active This compound (Active Reagent) Boroxine Boroxine (Trimer) (Reversible Anhydride) Active->Boroxine Dehydration Oxidized Boric Acid + t-Butanol (Dead Reagent) Active->Oxidized Auto-oxidation Boroxine->Active Hydrolysis Heat Heat / Vacuum Water + Water Oxygen + O2 (Air)

Figure 2: The stability equilibrium. Note that while Boroxine formation is reversible, Oxidation is destructive and irreversible.

Part 5: References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 86253-12-5).[10] Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-tert-Butylphenylboronic acid (CAS 123324-71-0).[1][2][3] Retrieved from

  • Organic Syntheses. (2008). Preparation of Butylboronic Acid and its Derivatives. Org. Synth. 2008, 85, 158-163. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Contextualizing stability of alkyl boronic acids).

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for tert-butylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming the Limitations of Tertiary Alkylboronic Acids in Cross-Coupling: Protocols for tert-Butylboronic Acid

Executive Summary & The Scientific Challenge

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug development. However, attempting to couple tertiary alkylboronic acids—specifically This compound —using traditional thermal palladium catalysis is a notoriously failed reaction in organic synthesis[1].

As a Senior Application Scientist, it is critical to understand the causality behind this failure before attempting the reaction. Traditional Pd-catalyzed Suzuki-Miyaura conditions fail for this compound due to three interconnected mechanistic roadblocks:

  • Kinetic Transmetalation Blockade: The extreme steric bulk of the tertiary

    
    -carbon prevents the necessary pre-coordination and transmetalation from boron to the palladium(II) center.
    
  • Rapid Protodeboronation: Under the basic, aqueous conditions required to activate the boronic acid in standard Suzuki protocols, this compound rapidly undergoes competitive protodeboronation, yielding isobutane and boric acid.

  • 
    -Hydride Elimination:  Even if transmetalation is forced, the resulting tert-butylpalladium(II) intermediate possesses nine highly accessible 
    
    
    
    -hydrogens (on the three methyl groups).
    
    
    -hydride elimination outpaces reductive elimination, yielding isobutylene and Pd-H rather than the desired C–C bond[1].

The Paradigm Shift: To successfully achieve the equivalent of a Suzuki-Miyaura coupling with a tert-butyl group, the field has pivoted to Metallaphotoredox Dual Catalysis [2]. By converting this compound to its corresponding trifluoroborate salt, we can bypass the two-electron transmetalation step entirely. Instead, single-electron transfer (SET) generates a tert-butyl radical that is efficiently captured by a nickel catalyst, enabling successful C(sp2)–C(sp3) bond formation without


-hydride elimination[2].

Mechanistic Visualization

The following diagram illustrates the fundamental divergence between the failed traditional palladium pathway and the successful photoredox/nickel dual catalytic pathway.

G cluster_Pd Pathway A: Traditional Pd-Catalyzed Suzuki (Fails) cluster_Ni Pathway B: Photoredox/Ni Dual Catalysis (Succeeds) Pd0 Pd(0) Catalyst PdII Ar-Pd(II)-X Pd0->PdII Oxidative Addition Transmet Transmetalation (Blocked by Sterics) PdII->Transmet t-BuB(OH)2 BetaElim β-Hydride Elimination (Yields Isobutylene) Transmet->BetaElim If transmetalation occurs Ni0 Ni(0) Catalyst NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition NiIII Ar-Ni(III)-tBu NiII->NiIII Radical Capture Radical t-Bu• Radical (via Photoredox SET) Radical->NiIII Product Ar-tBu Product NiIII->Product Reductive Elimination

Caption: Divergent mechanisms of tertiary alkylboron cross-coupling: Pd-catalyzed failure vs. Ni-catalyzed success.

Quantitative Data Comparison

Table 1: Reaction Condition Efficacy for tert-Butyl Coupling

ParameterTraditional Pd-SuzukiPhotoredox/Ni Dual Catalysis
Boron Source This compoundPotassium tert-butyltrifluoroborate
Catalyst System Pd(OAc)₂ / Phosphine LigandsNiCl₂·glyme / Ir-Photocatalyst
Reaction Temperature 80 °C – 130 °C25 °C (Room Temperature)
Key Intermediate tert-Butyl-Pd(II)tert-Butyl Radical (t-Bu•)
Major Side Product Isobutylene, IsobutaneMinimal (Trace homocoupling)
Typical Yield 0% [1]70% – 95% [2]

Validated Experimental Protocols

To execute this transformation reliably, a self-validating two-step workflow is required. First, the unstable boronic acid is converted to a redox-active trifluoroborate salt. Second, the dual-catalytic cross-coupling is performed.

Protocol A: Synthesis of Potassium tert-Butyltrifluoroborate

Causality:this compound is highly prone to oxidation and protodeboronation. Conversion to the trifluoroborate salt protects the empty p-orbital of boron and precisely tunes its oxidation potential for single-electron transfer (SET) by the photocatalyst.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (10.0 mmol, 1.02 g) in methanol (20 mL).

  • Salt Addition: Cool the solution to 0 °C using an ice bath. Slowly add a saturated aqueous solution of potassium bifluoride (KHF₂, 30.0 mmol, 2.34 g in minimal water) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the opaque white suspension to stir vigorously at room temperature for 3 hours.

  • Concentration: Concentrate the mixture under reduced pressure to a dry white paste.

  • Extraction & Precipitation: Extract the solid with hot acetone (3 × 20 mL). Filter the combined acetone extracts to remove insoluble inorganic salts. Concentrate the filtrate to ~10 mL, then slowly add diethyl ether (40 mL) to precipitate the pure potassium tert-butyltrifluoroborate as a white, crystalline solid.

  • Validation: Filter, dry under high vacuum, and verify by ¹¹B NMR (expected shift ~ 5.0 ppm, multiplet) and ¹⁹F NMR.

Protocol B: Photoredox/Ni Dual Catalytic Cross-Coupling

Causality: The iridium photocatalyst, upon excitation by blue light, oxidizes the trifluoroborate salt to generate a tert-butyl radical. Simultaneously, the Ni(0) catalyst undergoes oxidative addition into the aryl bromide. The Ni(II) intermediate rapidly captures the radical to form a high-energy Ni(III) species, which undergoes reductive elimination to form the target C–C bond faster than


-hydride elimination can occur[2].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 8 mL reaction vial equipped with a PTFE septum cap and a magnetic stir bar, add:

    • Aryl bromide (0.5 mmol, 1.0 equiv)

    • Potassium tert-butyltrifluoroborate (0.75 mmol, 1.5 equiv)

    • NiCl₂·glyme (0.025 mmol, 5 mol%)

    • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.025 mmol, 5 mol%)

    • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.01 mmol, 2 mol%)

    • Cs₂CO₃ (0.75 mmol, 1.5 equiv)

  • Inert Atmosphere: Seal the vial. Evacuate and backfill the vial with ultra-pure Argon (repeat 3 times). Strict exclusion of oxygen is critical as O₂ quenches the excited photocatalyst and traps the alkyl radical.

  • Solvent Addition: Add degassed 1,4-dioxane (5.0 mL) and degassed deionized H₂O (0.5 mL) via syringe. (The water aids in the partial dissolution of the inorganic base and trifluoroborate salt).

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure a cooling fan is actively maintaining the reaction at room temperature (25 °C). Stir vigorously for 24 hours.

  • Workup: Quench the reaction by opening it to air. Dilute with ethyl acetate (10 mL), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via standard flash column chromatography.

Troubleshooting Guide

Table 2: Diagnostic Matrix for Dual Catalysis

ObservationMechanistic CauseCorrective Action
No conversion of Aryl Bromide Oxygen contamination quenching the Ir* excited state.Ensure rigorous freeze-pump-thaw degassing of solvents; check septum integrity.
High levels of protodehalogenation (Ar-H) Slow radical capture by Ni; H-atom abstraction by the tert-butyl radical.Increase concentration of the reaction mixture; verify the quality of the NiCl₂·glyme pre-catalyst.
Unreacted Trifluoroborate Salt Inadequate solubility preventing SET oxidation.Adjust the Dioxane:H₂O ratio slightly to increase salt solubility, or switch to a more polar solvent mixture (e.g., DMA/H₂O).

References

  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: rsc.org URL:[Link]

  • Title: Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer Source: nih.gov (PMC) / Journal of the American Chemical Society URL:[Link]

Sources

Overcoming Steric Bottlenecks in C(sp³)–C(sp²) Suzuki-Miyaura Couplings: A Guide to Bulky Alkyl Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The Suzuki-Miyaura cross-coupling of sp²-hybridized aryl halides with sp²-hybridized boronic acids is a cornerstone of modern synthetic chemistry. However, extending this methodology to sp³-hybridized secondary or bulky alkyl boronic acids introduces severe mechanistic bottlenecks [1].

When utilizing bulky alkyl boronic acids, the transmetalation step becomes sterically hindered and energetically demanding. This slow transmetalation allows competing side reactions to dominate. Specifically, the resulting alkyl-Pd(II)-aryl intermediate possesses β-hydrogens on the alkyl chain, making it highly susceptible to β-hydride elimination , which leads to isomerized or reduced byproducts rather than the desired cross-coupled scaffold. Furthermore, the extended reaction times required for bulky substrates often result in the protodeboronation of the starting boronic acid.

To successfully couple these challenging substrates, the catalytic system must be engineered to accelerate transmetalation and force rapid reductive elimination before β-hydride elimination can occur.

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII_Ar Ar-Pd(II)-X OA->PdII_Ar TM Transmetalation (Bulky R-B(OH)2 + Base) PdII_Ar->TM Rate-Limiting Step PdII_Ar_R Ar-Pd(II)-R (Sterically Hindered) TM->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE Desired BetaElim β-Hydride Elimination (Competing Pathway) PdII_Ar_R->BetaElim If RE is slow RE->Pd0 Regeneration Product Ar-R Cross-Coupled Product RE->Product Isomer Reduced/Isomerized Byproduct BetaElim->Isomer

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the β-hydride elimination risk.

Catalyst Design & Ligand Selection Matrix

The successful coupling of secondary alkyl boronic acids relies on specialized ligands that manipulate the coordination sphere of the palladium center. The table below summarizes the quantitative performance and mechanistic causality of top-tier catalyst systems used in contemporary drug development and complex molecule synthesis.

Catalyst / Ligand SystemOptimal Substrate ClassTypical YieldIsomerization / ReductionMechanistic Causality & Advantage
Pd(OAc)₂ / AntPhos Di-ortho aryl halides + Sec-alkyl B(OH)₂75–95%< 5%The rigid anthracenyl moiety π-coordinates to Pd, blocking the vacant site needed for β-hydride elimination [2].
Pd-RuPhos-G3 Aryl chlorides + Sec-alkyl BF₃K60–85%< 2%Precatalyst ensures rapid generation of monoligated Pd(0). High steric bulk accelerates reductive elimination [3].
[Pd(MeNAP)Cl]₂ / IPr*OMe Tetra-ortho aryl chlorides + Sec-alkyl B(OH)₂80–99%< 1%Extreme steric bulk of the NHC ligand forces immediate reductive elimination; strong σ-donation aids oxidative addition [4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate in-process analytical checks to ensure that the causality of failure (e.g., protodeboronation vs. catalyst deactivation) can be accurately diagnosed during the workflow.

Protocol A: Synthesis of Highly Hindered Aryl-Alkyl Scaffolds via Pd-AntPhos

This protocol utilizes the AntPhos ligand to couple di-ortho-substituted aryl halides with secondary alkylboronic acids [2]. The causality behind using anhydrous Toluene and K₃PO₄ is to maximize the nucleophilicity of the boronate complex while suppressing hydrolytic protodeboronation.

Materials:

  • Aryl halide (1.0 equiv, 0.5 mmol)

  • Secondary alkylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (2 mol%)

  • AntPhos ligand (4 mol%)

  • K₃PO₄ (anhydrous, 3.0 equiv)

  • Toluene (anhydrous, degassed, 5.0 mL)

Step-by-Step Methodology:

  • Glovebox Assembly: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, AntPhos, and K₃PO₄. Causality: AntPhos is sensitive to oxidation; assembling the active Pd(0)-AntPhos complex in the absence of oxygen prevents the formation of inactive phosphine oxides.

  • Substrate Addition: Add the aryl halide and secondary alkylboronic acid to the tube.

  • Solvent Introduction: Add 5.0 mL of degassed toluene. Seal the tube and remove it from the glovebox.

  • Thermal Activation: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Self-Validation Check (1 Hour): Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

    • Diagnostic: If the ratio of reduced aryl halide (Ar-H) to product exceeds 1:10, β-hydride elimination is competing. Correction: Ensure the reaction is strictly anhydrous, as trace water can alter the coordination state of the base, slowing transmetalation.

  • Completion & Workup: After 12–24 hours, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Protocol B: Stereospecific Coupling of Secondary Alkyltrifluoroborates

Secondary alkylboronic acids are prone to background autooxidation and protodeboronation. To bypass this, secondary alkyltrifluoroborates (R-BF₃K) are used as stable reservoirs. This protocol uses a Buchwald precatalyst to achieve stereospecific inversion of configuration[3].

Materials:

  • Aryl chloride (1.0 equiv, 0.5 mmol)

  • Potassium secondary alkyltrifluoroborate (1.5 equiv, 0.75 mmol)

  • RuPhos-Pd-G3 precatalyst (5 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene / H₂O (10:1 v/v, degassed, 5.5 mL)

Step-by-Step Methodology:

  • Precatalyst Activation: In a Schlenk flask under nitrogen, combine the RuPhos-Pd-G3, Cs₂CO₃, and the alkyltrifluoroborate salt. Causality: The G3 precatalyst utilizes a carbazole leaving group to rapidly and irreversibly generate the active monoligated L-Pd(0) species at room temperature, preventing catalyst aggregation.

  • Biphasic Solvent Addition: Add the aryl chloride, followed by the degassed Toluene/H₂O mixture. Causality: The 10:1 organic-to-aqueous ratio is critical. The water slowly hydrolyzes the -BF₃K salt into the active -B(OH)₂ species. This slow release maintains a low steady-state concentration of the boronic acid, effectively outcompeting background protodeboronation.

  • Reaction Execution: Heat the biphasic mixture to 85 °C for 24 hours.

  • Self-Validation Check (4 Hours): Monitor the aqueous layer pH and organic layer via TLC. The slow dissolution of the borate salt should correlate with steady product formation. If the starting material is consumed but product yield is low, check for the homocoupled alkyl dimer—an indicator of excessive oxidative addition without timely transmetalation.

  • Workup: Separate the layers, extract the aqueous layer with EtOAc (3 × 10 mL), dry over MgSO₄, and purify.

W Prep Glovebox Setup Weigh Pd Precatalyst Weigh Ligand Solvent Solvent Prep Degas Toluene/H2O Add Base Prep->Solvent React Reaction Add Bulky Alkyl-B(OH)2 Heat to 110°C Solvent->React Quench Workup Cool to RT Filter through Celite React->Quench

Figure 2: Standard Schlenk/Glovebox workflow for air-sensitive bulky alkyl Suzuki couplings.

Troubleshooting & Optimization Strategies

  • Issue: High levels of Protodeboronation (Ar-H formation).

    • Causality: The transmetalation step is too slow relative to the hydrolysis of the C-B bond.

    • Solution: Switch from a boronic acid to a pinacol ester (Bpin) or trifluoroborate (BF₃K) to slow the release of the active species. Alternatively, utilize a more basic additive (e.g., replacing K₂CO₃ with TMSOK) to accelerate the formation of the reactive boronate "ate" complex.

  • Issue: Isomerization of the Alkyl Chain (e.g., secondary to primary alkyl coupling).

    • Causality: Reductive elimination is slower than the reversible β-hydride elimination/re-insertion pathway.

    • Solution: Increase the steric bulk of the ligand. Transition from a standard dialkylbiaryl phosphine (like SPhos) to a highly encumbered NHC ligand (like IPr*OMe) [4], which physically forces the Pd(II) center to undergo rapid reductive elimination to relieve steric strain.

References

  • Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry.[Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, Royal Society of Chemistry.[Link]

  • Biscoe, M. R., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society (PMC-NIH).[Link]

  • Nolan, S. P., et al. (2021). Halogen‐Bridged Methylnaphthyl Palladium Dimers as Versatile Catalyst Precursors in Coupling Reactions. Chemistry - A European Journal (PMC-NIH).[Link]

Protocol for cross-coupling tert-butylboronic acid with aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and In-Depth Protocol for the Suzuki-Miyaura Cross-Coupling of tert-Butylboronic Acid with Aryl Halides

Authored by: A Senior Application Scientist

Abstract

The introduction of a tert-butyl group onto an aromatic core is a pivotal transformation in medicinal chemistry and materials science, often imparting desirable pharmacokinetic properties and enhancing molecular stability.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. We delve into the mechanistic nuances of this sterically challenging coupling, offer a detailed, field-proven experimental protocol, and provide a thorough troubleshooting guide to overcome common hurdles.

Introduction: The Significance of tert-Butylated Arenes

The tert-butyl moiety is a ubiquitous structural motif in pharmaceuticals and functional materials.[1] Its steric bulk can provide a "molecular shield," protecting sensitive functional groups from metabolic degradation or unwanted side reactions.[2] Furthermore, the lipophilic nature of the tert-butyl group can significantly enhance a molecule's ability to cross cellular membranes, a critical factor in drug efficacy.[1][2] The Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of tert-butylated arenes is of paramount importance.[3][4] However, the significant steric hindrance posed by the tert-butyl group presents unique challenges to this transformation, necessitating carefully optimized reaction conditions.[5][6]

Mechanism and Key Considerations for a Challenging Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_halide Ar-Pd(II)-X(L_n) oxidative_addition->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation aryl_pd_r Ar-Pd(II)-tBu(L_n) transmetalation->aryl_pd_r reductive_elimination Reductive Elimination aryl_pd_r->reductive_elimination reductive_elimination->pd0 product Ar-tBu reductive_elimination->product catalyst_regeneration Catalyst Regeneration product->catalyst_regeneration Product Release aryl_halide Ar-X aryl_halide->oxidative_addition Aryl Halide boronic_acid tBu-B(OH)₂ + Base boronic_acid->transmetalation Activated Boronic Acid

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

For the coupling of this compound, the steric bulk of the tert-butyl group significantly impacts both the transmetalation and reductive elimination steps.

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl-halide bond, is less affected by the sterics of the boronic acid. The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[7] For less reactive aryl chlorides, the use of highly active catalyst systems is crucial.[8][9]

  • Transmetalation: This is often the rate-limiting step in sterically hindered couplings. The transfer of the bulky tert-butyl group from the boron atom to the palladium center is slow.[3] To facilitate this step, a suitable base is required to activate the boronic acid, forming a more nucleophilic boronate species.[10] The choice of base and solvent is therefore critical.

  • Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can also be hindered. Bulky, electron-rich ligands on the palladium center are known to promote this step.[5][11]

Key Challenges:

  • Protodeboronation: A common side reaction where the boronic acid reacts with residual water or other protic sources to cleave the C-B bond, leading to the formation of isobutane and a reduction in yield.[12] The use of anhydrous conditions and appropriate bases can mitigate this issue.

  • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[13] Proper degassing of the reaction mixture is essential.

  • Catalyst Deactivation: The palladium catalyst can be susceptible to deactivation, especially at elevated temperatures. The choice of a robust ligand is key to maintaining catalytic activity.[11]

Recommended Catalyst Systems

The success of the cross-coupling of this compound hinges on the selection of an appropriate catalyst system. Standard catalysts like Pd(PPh₃)₄ often prove ineffective. Instead, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended.[8][11][14]

Catalyst/LigandKey FeaturesRecommended Precatalyst
Buchwald Ligands Highly effective for sterically hindered substrates. Electron-rich and bulky, promoting both oxidative addition and reductive elimination.[6][11]XPhos-Pd-G3, SPhos-Pd-G3
Tri-tert-butylphosphine (P(t-Bu)₃) A very bulky and electron-donating ligand, often used for challenging couplings, including those with aryl chlorides.[9][15]Pd₂(dba)₃ with [HP(t-Bu)₃]BF₄
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity and stability.[8][13]PEPPSI-iPr

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Modifications may be necessary for different aryl halides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow Diagram:

Protocol_Workflow A Reagent Preparation B Reaction Setup A->B C Inert Atmosphere B->C D Solvent & Reagent Addition C->D E Reaction D->E F Monitoring E->F G Work-up F->G Completion H Purification G->H

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Procedure:

  • Reagent Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Weigh the aryl halide, this compound, palladium precatalyst, and base in a glovebox or under a positive pressure of inert gas and add them to the reaction vessel.

  • Reaction Setup: Seal the reaction vessel with a septum.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tert-butylated arene.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Inappropriate base or solvent.1. Screen different catalyst systems (see Table 1). Increase catalyst loading to 3-5 mol%. 2. Use freshly dried solvents and reagents. Ensure a thoroughly inert atmosphere. 3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., toluene, THF).[11]
Significant Protodeboronation Presence of protic impurities (e.g., water).Use anhydrous reagents and solvents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[16]
Formation of Homocoupled Product Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture before heating. Maintain a positive pressure of inert gas throughout the reaction.[13]
Reaction Stalls Catalyst deactivation.Use a more robust ligand system (e.g., NHC-based catalysts).[8] Consider a lower reaction temperature with a longer reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a challenging yet highly valuable transformation. By understanding the mechanistic hurdles and carefully selecting the appropriate catalyst system, base, and solvent, researchers can successfully synthesize sterically hindered tert-butylated arenes. The protocol and troubleshooting guide provided herein offer a solid foundation for achieving high yields and purity in this important reaction.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 6(11), 7549-7553. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025, December 20). PMC. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Li, Z., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(83), 11778-11781. Retrieved from [Link]

  • Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Retrieved from [Link]

  • Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(29), 10074-10080. Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis, 352(11-12), 2081-2084. Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. (2019, October 9). Heterocycles, 101(2), 631. Retrieved from [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16). Retrieved from [Link]

  • The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research. (2026, February 18). Retrieved from [Link]

  • Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters. (2024, March 9). PMC. Retrieved from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. Retrieved from [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). MDPI. Retrieved from [Link]

  • Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. (2015, August 29). ResearchGate. Retrieved from [Link]

  • Synthesis of new p-tert-butylcalix[3]arene-based polyammonium triazolyl amphiphiles and their binding with nucleoside phosphates. (2018, July 31). Beilstein Journals. Retrieved from [Link]

  • Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Application Note: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols

Executive Summary

The synthesis of tri- and tetra-ortho-substituted biaryls via the Suzuki-Miyaura cross-coupling reaction remains a formidable challenge in pharmaceutical development and materials science. Steric bulk on either the aryl halide or the boronic acid severely impedes the catalytic cycle, often leading to catalyst deactivation or the consumption of starting materials through side reactions. This application note provides a deep-dive mechanistic analysis of ligand selection—specifically focusing on dialkylbiaryl phosphines (Buchwald ligands) and emerging scaffolds—and delivers self-validating, step-by-step protocols designed to conquer steric bottlenecks.

Mechanistic Causality: The Bottlenecks of Steric Bulk

To rationally select a ligand, one must first understand how steric hindrance disrupts the standard palladium-catalyzed cross-coupling cycle:

  • The Transmetalation Bottleneck: In standard couplings, oxidative addition is often rate-limiting. However, when utilizing sterically hindered boronic acids (e.g., 2,6-disubstituted arylboronic acids), transmetalation becomes the rate-determining step[1]. The steric clash between the incoming activated boronate and the Pd(II) center drastically slows the transfer of the aryl group.

  • Competing Protodeboronation: Because transmetalation is sluggish, the boronic acid remains in the basic, often aqueous, reaction medium for extended periods. This leads to competitive protodeboronation (hydrolysis of the C–B bond)[2]. Paradoxically, while bulky phosphine ligands are required to force the coupling, certain Pd(II)-bulky phosphine complexes can actually accelerate this unwanted protodeboronation[2].

  • Forcing Reductive Elimination: Even if transmetalation succeeds, the resulting Pd(II)(Ar)(Ar')L complex faces an immense energetic barrier to undergo reductive elimination due to the extreme steric repulsion between the two ortho-substituted aryl rings. Ligands with massive buried volumes (%Vbur) are required to "squeeze" the aryl groups together and force the formation of the C–C bond[3].

G Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L (Oxidative Addition) Pd0->OxAdd Ar-X (Fast with e-rich L) TransMet Pd(II)(Ar)(Ar')L (Transmetalation) OxAdd->TransMet Slow for hindered Ar' Product Sterically Hindered Biaryl Product TransMet->Product Reductive Elimination (Forced by bulky L) Product->Pd0 Catalyst Regeneration SideRxn Protodeboronation (Side Reaction) Boronic Ar'-B(OH)2 + Base Boronic->TransMet Activation Boronic->SideRxn H2O / Base (Competes with TransMet)

Catalytic cycle of Suzuki coupling highlighting transmetalation bottlenecks and protodeboronation.

Ligand Selection Guide

The most effective ligands for sterically hindered Suzuki couplings stabilize a highly reactive, monoligated


 active species while possessing enough steric bulk to accelerate reductive elimination[4].
  • SPhos & XPhos: These dialkylbiaryl phosphines are the industry standard. Their unique architecture features a lower aromatic ring (LWR-Ar) that engages in secondary interactions with the palladium center, stabilizing the catalyst and preventing precipitation of palladium black[5]. XPhos, with its bulky isopropyl groups, provides the extreme steric pressure needed to couple di-ortho-substituted boronic acids[6],[3].

  • RuPhos: While typically known for Buchwald-Hartwig aminations, RuPhos is exceptionally effective for sterically hindered heteroaryl boronic acids, providing a balance of electron richness and steric shielding[4].

  • InAm-phos: A newer class of indole-amide-based phosphines that utilize a unique

    
    -P,O-coordination mode. This ligand has demonstrated the ability to synthesize tri-ortho-substituted biaryls at ultra-low catalyst loadings (down to 50 ppm) in merely 10 minutes[7].
    
Quantitative Ligand Comparison
LigandLigand ClassKey Structural AdvantageOptimal Steric ApplicationRef
SPhos Dialkylbiaryl phosphineMethoxy groups on B-ring stabilize Pd via secondary interactions.Di-ortho-substituted biaryls, heteroaryls.[6]
XPhos Dialkylbiaryl phosphineIsopropyl groups provide massive steric bulk (%Vbur) to force reductive elimination.Tri-ortho-substituted biaryls, unactivated chlorides.[6],[3]
RuPhos Dialkylbiaryl phosphineIsopropoxy groups enhance electron density and steric shielding.Hindered heteroaryl boronic acids.[4]
InAm-phos Indole-amide phosphineUnique

-P,O-coordination stabilizes the oxidative addition adduct.
Tri-ortho-substituted biaryls at ultra-low Pd loading (50 ppm).[7]

Validated Experimental Protocols

The following protocols have been engineered to overcome the specific kinetic bottlenecks associated with steric hindrance.

Protocol A: General Synthesis of Tri-ortho-substituted Biaryls using XPhos

Causality Focus: Utilizing an anhydrous base and a highly bulky ligand to force reductive elimination while minimizing hydrolytic protodeboronation.

Reagents:

  • Aryl halide (1.0 equiv)

  • Sterically hindered arylboronic acid (1.5 equiv)

  • 
     (1.0 mol%)
    
  • XPhos (2.4 mol%)

  • Anhydrous

    
     (2.0 equiv)
    
  • Toluene/THF (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an argon-filled glovebox or using strict Schlenk techniques, charge an oven-dried reaction tube with

    
     and XPhos.
    
  • Reagent Loading: Add the aryl halide, the sterically hindered boronic acid, and finely milled anhydrous

    
    . Expert Insight: Milling the base increases the surface area for solid-liquid phase transfer, which is critical when avoiding aqueous solvents that promote protodeboronation[8].
    
  • Solvent Addition & Self-Validation: Add the degassed Toluene/THF mixture to achieve a 0.2 M concentration.

    • Validation Checkpoint: The mixture will initially appear dark purple/brown (characteristic of

      
      ). Stir at room temperature for 5–10 minutes. The solution must shift to a reddish-orange hue, visually confirming successful ligand exchange and the formation of the active 
      
      
      
      complex.
  • Reaction: Seal the tube and heat to 100 °C for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the phosphate salts and palladium residues, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: The Slow-Addition Strategy for Protodeboronation-Prone Substrates

Causality Focus: When coupling highly hindered substrates that are highly susceptible to protodeboronation (e.g., 2,6-dimethoxyphenylboronic acid), keeping the steady-state concentration of the boronic acid low prevents base-catalyzed and Pd-catalyzed degradation, funneling the intermediate exclusively into the slow transmetalation pathway[2],[9].

Reagents:

  • Aryl halide (1.0 equiv)

  • Hindered arylboronic acid (2.0 equiv total)

  • 
     (2.0 mol%)
    
  • SPhos (4.0 mol%)

  • 
     (3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Pre-activation: Charge a round-bottom flask with the aryl halide,

    
    , SPhos, and 
    
    
    
    in degassed 1,4-dioxane (0.1 M relative to the halide).
  • Heating: Bring the vigorously stirring suspension to 90 °C under an argon atmosphere.

    • Validation Checkpoint: The formation of a pale yellow/orange solution indicates the in situ reduction of Pd(II) to Pd(0) by the phosphine ligand.

  • Syringe Pump Addition: Dissolve the hindered boronic acid in a minimum volume of degassed 1,4-dioxane (approx. 2 mL/mmol). Load this into a gas-tight syringe. Add the boronic acid solution dropwise via a syringe pump over a period of 4 to 6 hours directly into the heated reaction mixture[9].

  • Completion: Once the addition is complete, allow the reaction to stir for an additional 2 hours at 90 °C.

  • Monitoring: Monitor by LC-MS. The absence of the protodeboronated arene mass peak confirms the success of the slow-addition kinetic control.

  • Workup: Cool, partition between EtOAc and water, extract the aqueous layer twice with EtOAc, dry over

    
    , and purify.
    

References

1.1 - National Science Foundation (NSF PAR) 2.10 - Scientific Research Publishing 3.8 - Benchchem 4.7 - RSC Publishing 5.2 - ChemRxiv 6.9 - Aarhus University 7.5 - ACS Publications 8.6 - PubMed Central (NIH) 9. 4 - JMCCT 10.3 - ChemRxiv

Sources

Application Note: Overcoming the Bottlenecks in the Cross-Coupling of tert-Butylboronic Acid with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of alkylboronic acids with aryl chlorides is a cornerstone of modern sp


–sp

bond formation. However, the direct coupling of tert-butylboronic acid represents one of the most formidable challenges in transition-metal catalysis[1]. Unlike secondary alkylboronic acids, which suffer from competitive

-hydride elimination, the tertiary tert-butyl group lacks

-hydrogens. Instead, its failure in standard cross-coupling is driven by two distinct phenomena: extreme steric hindrance during transmetalation and rapid protodeboronation [2].

This application note provides researchers and drug development professionals with a deep mechanistic understanding of these failures and details two state-of-the-art, field-proven protocols to bypass them: Metallaphotoredox/Nickel Dual Catalysis and Anhydrous Palladium Catalysis.

Mechanistic Causality: Why Standard Suzuki Conditions Fail

To successfully couple a tert-butyl group to an aryl chloride, one must understand the causality of failure in standard aqueous palladium systems[3].

  • The Steric Clash at Transmetalation: Oxidative addition into the highly stable C–Cl bond of an aryl chloride requires an electron-rich, sterically bulky ligand (e.g., XPhos, P(t-Bu)

    
    , or NHCs). Once the Pd(II)–aryl(chloride) intermediate forms, the transmetalation step requires the formation of a compact, base-bridged "ate" complex with the boronic acid. The immense steric bulk of the tert-butyl group, combined with the bulky ancillary ligand on Palladium, makes this transition state thermodynamically unstable and kinetically prohibitive.
    
  • Protodeboronation (The Death of the Nucleophile): Because transmetalation is stalled, the this compound remains exposed to the basic, aqueous reaction medium. The strong electron-donating nature of the tert-butyl group polarizes and weakens the C–B bond, leading to rapid, base-mediated hydrolytic cleavage (protodeboronation), releasing isobutane gas and destroying the nucleophile[4].

The Solution Paradigm

To overcome these barriers, the reaction must either be shifted to a single-electron transfer (SET) radical pathway (bypassing the 2e⁻ transmetalation entirely)[5], or it must be conducted under strictly anhydrous conditions using a protected boronate ester to eliminate protodeboronation[3].

MechanisticDivergence cluster_Pd Standard Pd-Catalysis (2e⁻ Pathway) cluster_Ni Ni/Photoredox Catalysis (1e⁻ Pathway) Pd_OA Pd(II)-Ar(Cl) Pd_TM Steric Clash (Slow Transmetalation) Pd_OA->Pd_TM + t-BuB(OH)2 Pd_Degrad Protodeboronation (Isobutane) Pd_TM->Pd_Degrad Base / H2O Ni_OA Ni(II)-Ar(Cl) Ni_RE Ni(III)-Ar(t-Bu) Ni_OA->Ni_RE Radical Capture Ni_Rad •t-Bu Radical (No Steric Clash) Ni_Rad->Ni_RE Product Cross-Coupled Product Ni_RE->Product Reductive Elimination

Mechanistic divergence: 2e- Pd transmetalation vs. 1e- Ni radical capture.

Quantitative Data Presentation

The table below summarizes the expected outcomes when attempting to couple tert-butylboron reagents with a standard unactivated aryl chloride across different catalytic regimes.

Reaction ConditionCatalyst SystemBoron SourcePrimary BottleneckTypical Yield
Standard Aqueous Suzuki Pd(dppf)Cl

/ K

CO

t-BuB(OH)

Rapid Protodeboronation< 5%
Anhydrous Pd-Catalysis Pd

(dba)

/ AntPhos / TMSOK
t-BuBPinSlow Transmetalation30 – 45%
Photoredox/Ni Dual Catalysis NiCl

•glyme / dtbbpy / Ir(ppy)

t-BuBF

K
None (Radical Pathway)75 – 90%

Experimental Protocols

Protocol A: Metallaphotoredox/Nickel Dual Catalysis (Recommended)

This protocol utilizes a single-electron transfer mechanism. By converting this compound to potassium tert-butyltrifluoroborate (t-BuBF


K), the reagent becomes bench-stable. The photocatalyst oxidizes the trifluoroborate to an extremely reactive tert-butyl radical, which rapidly adds to the Ni(II)–aryl intermediate, completely bypassing the steric penalty of transmetalation[5].

Materials Required:

  • Aryl chloride (1.0 equiv, 0.5 mmol)

  • Potassium tert-butyltrifluoroborate (1.5 equiv, 0.75 mmol)

  • NiCl

    
    •glyme (5 mol%)
    
  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Ir(ppy)

    
     (1 mol%)
    
  • Cs

    
    CO
    
    
    
    (2.0 equiv, 1.0 mmol)
  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with NiCl

    
    •glyme (5.5 mg, 0.025 mmol) and dtbbpy (6.7 mg, 0.025 mmol). Add 1.0 mL of anhydrous DMF. Stir for 10 minutes until a deep pale-green/blue complex forms. Self-Validation: If the solution remains colorless or turns brown, the nickel salt has hydrated or degraded.
    
  • Reagent Assembly: To the same vial, add the aryl chloride (0.5 mmol), t-BuBF

    
    K (123 mg, 0.75 mmol), Ir(ppy)
    
    
    
    (3.3 mg, 0.005 mmol), and Cs
    
    
    CO
    
    
    (325 mg, 1.0 mmol).
  • Solvent Addition: Add the remaining 4.0 mL of anhydrous DMF. Seal the vial with a PTFE-lined septum cap.

  • Degassing: Remove the vial from the glovebox. Sparge the mixture with dry Argon for 15 minutes using a submerged needle. Causality: Oxygen rapidly quenches the excited state of the Ir(ppy)

    
     photocatalyst and irreversibly oxidizes the Ni(0) active species.
    
  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (λ = 440–450 nm). Ensure a cooling fan is active to maintain the reaction temperature at ~25 °C. Stir vigorously (1000 rpm) for 24 hours.

  • Workup: Dilute the mixture with Et

    
    O (20 mL) and wash sequentially with saturated aqueous LiCl (3 × 20 mL) to remove DMF. Dry the organic layer over MgSO
    
    
    
    , concentrate, and purify via flash chromatography.
Protocol B: Anhydrous Palladium-Catalyzed Coupling (Alternative)

For laboratories lacking photoreactors, Pd-catalysis can be forced to work by suppressing protodeboronation. This requires converting the boronic acid to a pinacol ester (t-BuBPin) and using a highly soluble, non-nucleophilic base (Potassium trimethylsilanolate, TMSOK) under strictly anhydrous conditions[3].

Materials Required:

  • Aryl chloride (1.0 equiv, 0.5 mmol)

  • This compound pinacol ester (t-BuBPin) (2.0 equiv, 1.0 mmol)

  • Pd

    
    (dba)
    
    
    
    (2.5 mol%, 5 mol% Pd)
  • AntPhos or cataCXium® PtB (10 mol%)

  • TMSOK (2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (2.5 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd

    
    (dba)
    
    
    
    (11.4 mg, 0.0125 mmol), AntPhos (17.8 mg, 0.05 mmol), and TMSOK (128 mg, 1.0 mmol).
  • Substrate Addition: Add the aryl chloride (0.5 mmol) and t-BuBPin (184 mg, 1.0 mmol). Causality: The pinacol ester is sterically shielded and highly resistant to hydrolysis compared to the free boronic acid, preventing premature degradation.

  • Solvent & Heating: Add 2.5 mL of anhydrous toluene. Seal the tube, remove it from the glovebox, and heat to 100 °C in an oil bath for 24 hours. Self-Validation: Monitor the reaction via

    
    B NMR. A rapid shift to a singlet at ~30 ppm indicates premature protodeboronation to pinacolborane, meaning the system was not sufficiently anhydrous.
    
  • Workup: Cool to room temperature, filter through a pad of Celite eluting with EtOAc, concentrate, and purify via silica gel chromatography.

References

  • PEt3-Mediated Deoxygenative C–N Coupling of Nitroarenes and Boronic Acids Source: Tetrahedron (Available via PMC / NIH) URL:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: Journal of the American Chemical Society (Available via PMC / NIH) URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Application Notes & Protocols: Strategic C(sp³)-C(sp²) Bond Formation Utilizing tert-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the tert-Butyl Moiety

The construction of carbon-carbon bonds between a tetrahedral (sp³) and a planar (sp²) carbon center is a cornerstone of modern organic synthesis, particularly within medicinal chemistry.[1] These linkages are integral to the molecular architecture of numerous pharmaceuticals, allowing for the creation of complex, three-dimensional structures from readily available building blocks.[2] The introduction of sterically demanding groups like tert-butyl can profoundly influence a molecule's pharmacological profile by enhancing metabolic stability, modulating solubility, and improving binding affinity.[3]

The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for forging these bonds due to its high functional group tolerance and relatively mild conditions.[3][4] However, the use of general alkylboron reagents is often plagued by challenges, primarily slow transmetalation rates and the propensity for β-hydride elimination, a deleterious side reaction.[1][5]

This guide focuses on the strategic application of tert-butylboronic acid, a reagent that elegantly circumvents the issue of β-hydride elimination due to its lack of β-hydrogens. We will explore the mechanistic underpinnings of this reaction, provide field-proven protocols for its successful implementation, and offer a comprehensive troubleshooting guide to empower researchers in synthesizing novel molecular entities for drug discovery and development.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The efficacy of the C(sp³)-C(sp²) Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6] Understanding this mechanism is critical for rational optimization and troubleshooting.

The general catalytic cycle is initiated by the oxidative addition of an aryl halide (or pseudohalide) to a Pd(0) complex.[6] The crucial transmetalation step involves the transfer of the alkyl group from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which enhances the polarization of the C-B bond and facilitates the transfer.[7] The cycle concludes with reductive elimination, where the C(sp³)-C(sp²) bond is formed, and the Pd(0) catalyst is regenerated.[4]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle for C(sp3)-C(sp2) Coupling cluster_cycle Figure 1: Catalytic Cycle for C(sp3)-C(sp2) Coupling Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X (Oxidative Addition Adduct) Pd0->ArPdX ArX Ar-X (Aryl Halide) ArPdR Ar-Pd(II)-R (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdX->ArPdR X_ion X⁻ ArPdX->X_ion ArPdR->Pd0 ArPdR->Pd0 Product Ar-R (Coupled Product) ArPdR->Product Reductive Elimination ArX->ArPdX Oxidative Addition Boronate [R-B(OH)3]⁻ (Activated Boronate) Boronate->ArPdX BoronicAcid R-B(OH)2 (this compound) BoronicAcid->Boronate Base Base (e.g., K3PO4)

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

The tert-Butyl Advantage: Eliminating β-Hydride Elimination

A significant challenge in C(sp³)-C(sp²) couplings is the competing β-hydride elimination pathway.[5] This occurs when an alkyl group bound to the palladium center possesses a hydrogen atom on the β-carbon. The palladium can abstract this hydrogen, leading to the formation of an alkene and a palladium-hydride species, which ultimately results in undesired byproducts and reduced yield. This compound inherently lacks β-hydrogens, completely shutting down this decomposition pathway and making it a highly reliable and effective coupling partner.

Optimizing Reaction Parameters: A Scientist's Guide

Achieving high yields and clean conversions requires careful consideration of each reaction component. The interplay between the catalyst, ligand, base, and solvent is crucial for success.

ComponentRole & RationaleRecommended Choices & Insights
Palladium Precatalyst The source of the active Pd(0) catalyst. Common precatalysts are in the more stable Pd(II) state and are reduced in situ.Pd(OAc)₂ , Pd₂(dba)₃ : Widely used, reliable, and commercially available. Loading typically ranges from 1-5 mol%.[8]
Ligand Stabilizes the palladium center, enhances its reactivity, and promotes the key steps of oxidative addition and reductive elimination. For C(sp³)-C(sp²) couplings, bulky, electron-rich ligands are essential to accelerate these steps and prevent catalyst decomposition.[8][9]Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) : These are the gold standard for challenging couplings, demonstrating broad substrate scope and high efficiency.[9] N-Heterocyclic Carbenes (NHCs) : Offer a powerful alternative, known for their strong electron-donating ability and thermal stability.[7]
Base Activates the boronic acid to form the boronate "ate" complex required for transmetalation. The choice of base can significantly impact reaction rate and yield.K₃PO₄ , Cs₂CO₃ : Strong, non-nucleophilic bases are often most effective. K₃PO₄ is a common and effective choice, particularly in couplings with nitrogen-containing heterocycles.[8] At least 2-3 equivalents are necessary to drive the reaction.[8]
Solvent Solubilizes reactants and facilitates the catalytic cycle. A mixture of an organic solvent and water is typically required.1,4-Dioxane/Water , Toluene/Water , THF/Water : A common ratio is 4:1 to 5:1 organic to water. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[8] Thoroughly degassing the solvent to remove oxygen is critical to prevent catalyst oxidation and deactivation.[8]

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization may be required for specific substrates.

Experimental_Workflow Figure 2: Experimental Workflow for C(sp3)-C(sp2) Coupling start Start reagents 1. Reagent Preparation - Weigh Aryl Bromide (1.0 eq) - Weigh this compound (1.5 eq) - Weigh Base (K3PO4, 3.0 eq) - Weigh Pd Catalyst/Ligand (2-5 mol%) start->reagents setup 2. Reaction Setup - Add solids to a dry Schlenk flask - Equip with a stir bar - Seal with a septum reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill flask with Argon or Nitrogen (3x) setup->inert solvent 4. Solvent Addition - Add degassed Dioxane/Water (4:1) via syringe inert->solvent heating 5. Reaction - Heat to 80-100 °C - Stir for 12-24 hours solvent->heating monitoring 6. Monitoring - Track progress by TLC or LC-MS heating->monitoring workup 7. Work-up & Quenching - Cool to room temperature - Dilute with Ethyl Acetate - Wash with water and brine monitoring->workup Upon completion purification 8. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification product Isolated Product purification->product

Caption: A step-by-step workflow for a typical laboratory setup.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2–1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.[8]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12–24 hours).[8]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solutions
No or Low Conversion 1. Inactive Catalyst: Oxygen contamination has deactivated the Pd(0) catalyst. 2. Insufficient Base: Incomplete activation of the boronic acid. 3. Low Temperature: Insufficient thermal energy to overcome the activation barrier.1. Improve Degassing: Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[8] 2. Screen Bases/Increase Equivalents: Try a different base (e.g., Cs₂CO₃) or ensure at least 3 equivalents are used. 3. Increase Temperature: Incrementally increase the reaction temperature, for example, to 110 °C.
Formation of Homocoupled Aryl Byproduct (Ar-Ar) Catalyst Decomposition: The palladium catalyst may be decomposing before efficient cross-coupling occurs.Increase Ligand-to-Palladium Ratio: A higher ligand ratio (e.g., 2.5:1 or 3:1 L:Pd) can better stabilize the catalyst and favor the desired cross-coupling pathway.
Protodeborylation of Boronic Acid Presence of Protic Sources/Prolonged Reaction Time: The C-B bond can be cleaved by acidic protons, especially under prolonged heating.Use Anhydrous Solvents (if possible): While water is often needed, ensure the organic solvent is anhydrous. Optimize Reaction Time: Monitor carefully and stop the reaction once the starting material is consumed to avoid byproduct formation.[8]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling using this compound is a powerful and reliable method for constructing sterically hindered C(sp³)-C(sp²) bonds. By leveraging a reagent that is immune to β-hydride elimination and by carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize complex molecules. This robust methodology provides a direct route to installing the valuable tert-butyl group, a key strategy in modern drug design for enhancing the potency and pharmacokinetic properties of therapeutic candidates.[3][10][11]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Retrieved from [Link]

  • PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Suzuki Coupling: The Power of 4-tert-Butylphenylboronic Acid. Retrieved from [Link]

  • PMC. (n.d.). Mechanisms, Challenges, and Opportunities of Dual Ni/Photoredox-Catalyzed C(sp2)-C(sp3) Cross-Couplings. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Transition-metal-free C(sp3)–C(sp2) couplings with secondary alcohols and boronic acids via neighboring group activation. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Retrieved from [Link]

  • ResearchGate. (2016, February 26). Hi , I want to do suzuki with tert-butyl boronate ester. Can any one suggest how to make this?. Retrieved from [Link]

  • MDPI. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]

  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • NSF PAR. (2020, March 20). C(sp2) Bond Formation in Nickel-Catalyzed Tertiary Radical Cross-Couplings. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Cross-Electrophile Coupling to Form Sterically Hindered C(sp 2 )–C(sp 3 ) Bonds: Ni and Co Afford Complementary Reactivity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Retrieved from [Link]

  • ACS Publications. (2020, September 30). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters. Retrieved from [Link]

  • PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • PMC. (n.d.). Formation of C(sp2)–C(sp3) Bonds Instead of Amide C–N Bonds from Carboxylic Acid and Amine Substrate Pools by Decarbonylative Cross-Electrophile Coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020, April 15). Recent advances in Cu-catalyzed C(sp3)–Si and C(sp3)–B bond formation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Enantiospecific sp2–sp3 coupling of secondary and tertiary boronic esters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: tert-Butylboronic Acid Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with tert-butylboronic acid and its derivatives. This guide is designed to provide field-proven insights and actionable protocols to address one of the most common challenges encountered in its application: protodeboronation. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively design experiments that minimize this yield-reducing side reaction.

Troubleshooting Guide: Low Yields & Byproduct Formation

This section addresses the common scenario where a cross-coupling reaction involving this compound results in low yields of the desired product, with the primary byproduct identified as the simple deboronated arene (e.g., tert-butylbenzene).

Problem: My Suzuki-Miyaura reaction yield is poor, and LC-MS/NMR analysis shows my this compound is converting back to tert-butylbenzene.

This is a classic signature of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process competes directly with the desired palladium-catalyzed cross-coupling cycle. If the rate of protodeboronation is comparable to or faster than the rate of transmetalation in the Suzuki-Miyaura cycle, significant yield loss will occur.

Below is a logical workflow to diagnose and resolve the issue.

G start Low Yield & Protodeboronation Detected base Step 1: Evaluate Base Is it a strong base (NaOH, KOH)? start->base temp_time Step 2: Check Temperature & Time Is the reaction running hot (>100°C) or for an extended period (>12h)? base->temp_time Yes: Switch to milder base (K₃PO₄, Cs₂CO₃, KOAc) base->temp_time No: Proceed catalyst Step 3: Assess Catalyst System Is the catalytic turnover slow? temp_time->catalyst Yes: Reduce temperature and monitor reaction to completion temp_time->catalyst No: Proceed protect Step 4: Protect the Boronic Acid Is the free boronic acid being used? catalyst->protect Yes: Increase catalyst loading or use a more active ligand (e.g., biarylphosphine) catalyst->protect No: Proceed solution Problem Resolved protect->solution Yes: Convert to a stable boronic ester (Pinacol or MIDA ester) protect->solution No: Re-evaluate system

Caption: Troubleshooting workflow for protodeboronation.

Table 1: Troubleshooting Strategies for Protodeboronation
Issue Underlying Cause (Scientific Rationale) Recommended Action & Protocol
High Basicity Strong bases (e.g., NaOH, KOH) significantly increase the concentration of the tetrahedral boronate species ([R-B(OH)₃]⁻), which is highly susceptible to base-catalyzed protodeboronation.[2][3][4]Switch to a milder base. Use bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc).[4] These provide a sufficiently basic medium for the Suzuki-Miyaura catalytic cycle without excessively accelerating C-B bond cleavage.[5]
Excessive Heat / Time Protodeboronation, like most reactions, has an activation energy barrier. Higher temperatures and longer reaction times increase the probability of overcoming this barrier, allowing the side reaction to become more prominent.[4][6]Optimize reaction conditions. Run the reaction at the lowest temperature that affords a reasonable rate (e.g., start at 80 °C). Monitor the reaction by TLC or LC-MS every 1-2 hours and quench it as soon as the starting material is consumed to avoid prolonged exposure.[2]
Inefficient Catalysis If the desired Suzuki-Miyaura coupling is slow, the boronic acid is exposed to potentially destabilizing conditions for longer, giving the protodeboronation pathway more time to compete.[1][2]Use a more active catalyst system. Employ modern, highly active catalyst systems (e.g., Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like XPhos or SPhos) to ensure the cross-coupling reaction is much faster than the protodeboronation.[4]
Inherent Instability Free boronic acids exist in equilibrium with their corresponding boroxines and can be sensitive to moisture and air. This inherent instability can be a precursor to protodeboronation under reaction conditions.Use a stabilized boronic acid derivative. Convert the this compound to its more stable pinacol ester or N-methyliminodiacetic acid (MIDA) boronate ester.[1][4][7] These derivatives act as "slow-release" sources of the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[1][4]
Excess Water Water often serves as the proton source for the protodeboronation reaction, particularly in base-catalyzed pathways.[4][8][9]Control water content. While Suzuki reactions often benefit from some water, excessive amounts can be detrimental. Use anhydrous solvents and add a controlled amount of water if required for the specific system, or use a biphasic system where water concentration is managed.

Frequently Asked Questions (FAQs)

Q1: What exactly is protodeboronation?

Protodeboronation is a chemical reaction in which the carbon-boron bond of an organoboron compound, such as this compound, is cleaved and replaced with a carbon-hydrogen bond.[1] It is the most common and significant undesired side reaction in Suzuki-Miyaura coupling because it consumes the boronic acid, converting it into an inert byproduct and thereby reducing the overall yield of the desired coupled product.[2]

G cluster_0 Desired Suzuki-Miyaura Pathway cluster_1 Undesired Protodeboronation Pathway Ar-X Ar-X Product Ar-tert-Butyl Ar-X->Product R-B(OH)₂ tert-Butyl-B(OH)₂ R-B(OH)₂->Product Transmetalation & Reductive Elimination Pd(0) Pd(0) Catalyst Pd(0)->Product R-B(OH)₂_side tert-Butyl-B(OH)₂ Byproduct tert-Butyl-H R-B(OH)₂_side->Byproduct C-B Bond Cleavage Proton_Source Proton Source (e.g., H₂O) Proton_Source->Byproduct

Caption: Competing reaction pathways for this compound.

Q2: What are the primary factors that promote protodeboronation?

Protodeboronation is highly dependent on reaction conditions.[1] For simple alkyl boronic acids like this compound, the key factors are:

  • pH: The reaction can be catalyzed by both acid and base, but in the context of Suzuki-Miyaura coupling, base-catalyzed protodeboronation is the primary concern.[1] Strongly basic conditions (high pH) generate the more reactive tetrahedral boronate anion, which is more susceptible to C-B bond cleavage.[3]

  • Temperature: Higher reaction temperatures provide the activation energy needed to facilitate the C-B bond cleavage, accelerating the rate of protodeboronation.[4]

  • Solvent: Aqueous solvents are often implicated, as water can act as the proton source required to replace the boronic acid group.[4][8]

  • Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired coupling versus the undesired protodeboronation.[10] An inefficient catalyst that leads to slow turnover gives the side reaction more time to occur.[4]

Q3: Is it better to use the boronic acid or a boronic ester?

In almost all cases where protodeboronation is a concern, using a boronic ester derivative is advantageous.[4]

  • Pinacol Esters: These are significantly more stable than the corresponding boronic acids. The bulky pinacol group sterically shields the boron atom and reduces its Lewis acidity, making it less prone to decomposition.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. They are designed for a "slow-release" strategy, where the MIDA group is gradually hydrolyzed under the reaction conditions to liberate the free boronic acid.[1][4] This keeps the instantaneous concentration of the more reactive boronic acid very low, effectively suppressing side reactions like protodeboronation.[1][4]

While esterification generally imparts greater stability, it is not a universal guarantee and is dependent on the specific ester and reaction conditions.[3]

Q4: How should I store this compound to ensure its stability?

Proper storage is critical to prevent degradation before the reagent is even used. This compound, like many boronic acids, can be sensitive to moisture and air.

  • Keep it Dry: Store in a tightly sealed container in a cool, dry place, such as a desiccator.[11][12] Boric acids are hygroscopic and can absorb moisture from the air, which can lead to clumping and degradation.[13]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Container Integrity: Ensure the container is well-sealed and not damaged.[11][14][15] Always use the original manufacturer's container when possible.

Key Experimental Protocol: Robust Suzuki-Miyaura Coupling Using a MIDA Boronate Ester

This protocol is designed as a robust starting point to minimize protodeboronation for sensitive substrates.

Reagents & Materials:

  • Aryl Halide (1.0 eq.)

  • This compound MIDA ester (1.1 - 1.2 eq.)

  • Potassium Phosphate (K₃PO₄), finely milled (3.0 eq.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Solvent: Anhydrous, degassed THF/Water (e.g., 10:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Dry the reaction vessel (e.g., Schlenk flask) under high vacuum with gentle heating, then allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition (Inert Atmosphere): In a glovebox or under a positive flow of argon/nitrogen, add the aryl halide, this compound MIDA ester, K₃PO₄, and the palladium pre-catalyst to the reaction vessel.[2]

  • Solvent Addition: Add the degassed THF/water solvent mixture via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.[2]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Aim to stop the reaction as soon as the limiting reagent has been consumed to avoid potential byproduct formation from prolonged heating.[2]

  • Workup & Analysis:

    • Cool the reaction to room temperature and quench by adding water.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude material by ¹H NMR and/or LC-MS to determine the conversion and the ratio of the desired product to any protodeboronated byproduct before purification.[2]

References

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Chemical Science. [Link]

  • Aggarwal, V. K., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]

  • Singleton, J. L., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • ResearchGate. A general protodeboronation reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki Coupling: The Power of 4-tert-Butylphenylboronic Acid. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

  • National Center for Biotechnology Information. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

  • Fu, G. C., et al. Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. National Center for Biotechnology Information. [Link]

  • ResearchGate. Reaction between water and boronic acids. [Link]

  • Organic Chemistry Portal. Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. [Link]

  • Semantic Scholar. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Center for Biotechnology Information. [Link]

  • Aggarwal, V. K., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Journal of Nuclear Medicine. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lab Alley. (2025). How to Store Boric Acid. [Link]

  • Trinity Safety Group. (2025). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. [Link]

  • Reddit. (2024). For the pro's (Suzuki). [Link]

  • University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Tert-butylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges associated with sterically hindered boronic acids, with a particular focus on tert-butylboronic acid and its derivatives. The unique steric bulk of the tert-butyl group presents significant hurdles in common cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to enable successful C-C bond formation with these challenging yet valuable reagents.

Boronic acids are pivotal in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. Their stability, low toxicity, and broad functional group tolerance have made them indispensable building blocks, especially in pharmaceutical and materials science research.[1][2] However, the steric congestion introduced by substituents like the tert-butyl group can dramatically impede reaction kinetics and overall success. This guide will dissect these challenges and offer robust, evidence-based solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts for working with this compound.

Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?

A1: The primary reason for poor performance is the significant steric hindrance imposed by the tert-butyl group. This bulkiness can negatively impact several key steps in the catalytic cycle[3]:

  • Transmetalation: The transfer of the tert-butyl group from the boron atom to the palladium center is often the rate-limiting step. The bulky tert-butyl group can sterically clash with the ligands on the palladium complex, slowing down or preventing this crucial step.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, can also be hindered.[4] The steric strain in the transition state leading to the product can be substantial, creating a high activation energy barrier.

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source (often water or alcohol) to cleave the C-B bond, resulting in the formation of isobutane and boric acid.[4][5] This non-productive pathway consumes the boronic acid and reduces the overall yield.

Q2: What are the most critical parameters to optimize for a sterically hindered Suzuki-Miyaura coupling?

A2: For challenging couplings involving this compound, a systematic optimization of the following parameters is crucial:

  • Ligand Choice: This is arguably the most critical factor. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps.[3][6] Ligands like those from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig (e.g., AntPhos) groups are specifically designed to create a coordinatively unsaturated and highly reactive palladium center that can accommodate sterically demanding substrates.[7][8][9]

  • Catalyst System: Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladacycle precatalyst can be more effective than in-situ reduction of a Pd(II) source like Pd(OAc)₂.[10] Precatalysts often provide a more reliable and reproducible generation of the active catalytic species.[3]

  • Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[11] For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[6][7][12]

  • Solvent System: The solvent must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases (if present).[13] Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used.[4][6] The water is crucial for activating the boronic acid with inorganic bases.[6]

  • Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[4][6] However, excessive heat can also lead to catalyst decomposition and increased side reactions.[10]

Q3: Can I use this compound pinacol ester instead of the free acid?

A3: Yes, and in many cases, it is advantageous. Boronic esters, such as the pinacol ester, are often more stable and less prone to protodeboronation than the corresponding boronic acids.[4][5] They are also generally easier to purify. While the fundamental challenges of steric hindrance remain, the increased stability of the boronate ester can lead to more consistent and reproducible results. Note that the reaction conditions, particularly the choice of base and the presence of water, may need to be re-optimized when switching from a boronic acid to an ester.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem: Low to No Product Yield

If your reaction is not proceeding as expected, follow this logical troubleshooting workflow.

Troubleshooting_Workflow cluster_Catalyst Catalyst System Details cluster_Ligand Ligand Optimization cluster_Base Base Screening cluster_Conditions Reaction Conditions cluster_Reagents Reagent Quality Start Low/No Product Yield Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Ligand 2. Optimize Ligand Check_Catalyst->Check_Ligand No Improvement Success Reaction Successful Check_Catalyst->Success Improvement Catalyst_Details • Increase catalyst loading (2-10 mol%). • Switch to a Pd(0) source (e.g., Pd₂(dba)₃). • Use a modern precatalyst (e.g., Buchwald G3/G4). Check_Catalyst->Catalyst_Details Check_Base 3. Screen Bases Check_Ligand->Check_Base No Improvement Check_Ligand->Success Improvement Ligand_Details • Screen bulky, electron-rich phosphine ligands. • Common choices: XPhos, SPhos, RuPhos, AntPhos. • Ensure appropriate Pd:Ligand ratio (typically 1:1 to 1:2 for monoligated species). Check_Ligand->Ligand_Details Check_Conditions 4. Adjust Reaction Conditions Check_Base->Check_Conditions No Improvement Check_Base->Success Improvement Base_Details • Switch to a stronger base (K₃PO₄, Cs₂CO₃, KOtBu). • Ensure at least 3 equivalents are used. • Check solubility of the base in the solvent system. Check_Base->Base_Details Check_Reagents 5. Verify Reagent Quality Check_Conditions->Check_Reagents No Improvement Check_Conditions->Success Improvement Conditions_Details • Increase temperature incrementally (e.g., 100-130 °C). • Ensure rigorous degassing of solvents. • Consider alternative solvents (e.g., Toluene, Dioxane, THF). Check_Conditions->Conditions_Details Check_Reagents->Start Re-evaluate from start Check_Reagents->Success Improvement Reagents_Details • Use fresh this compound or its pinacol ester. • Ensure aryl halide is pure. • Use anhydrous solvents where appropriate. Check_Reagents->Reagents_Details

Caption: Troubleshooting workflow for low-yielding reactions.

Problem: Significant Byproduct Formation
1. Homocoupling of Boronic Acid
  • Symptom: Detection of 2,2,3,3-tetramethylbutane or related dimers.

  • Cause: This side reaction is often facilitated by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[10]

  • Solution:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[10]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.[6]

2. Protodeboronation
  • Symptom: Formation of isobutane and loss of boronic acid starting material.

  • Cause: Reaction of the boronic acid with protic impurities (e.g., water, alcohols) before transmetalation can occur.[4]

  • Solution:

    • Anhydrous Conditions: If using a base that does not require water for activation (e.g., some organic bases or fluoride-based systems), ensure all reagents and solvents are anhydrous.

    • Use Boronic Esters: As mentioned, pinacol esters are generally more resistant to protodeboronation.[5]

    • Base Choice: The choice of base can influence the rate of protodeboronation. Screening different bases may be necessary.

Data & Protocols

Comparative Table of Ligands for Hindered Couplings

The selection of the appropriate ligand is paramount for success. The table below summarizes common choices and their typical applications.

LigandStructureKey FeaturesTypical Applications
XPhos
ngcontent-ng-c2977031039="" class="ng-star-inserted">
Highly active, bulky, and electron-rich.General-purpose for sterically demanding aryl chlorides and bromides.
SPhos
ngcontent-ng-c2977031039="" class="ng-star-inserted">
Similar to XPhos, often provides complementary reactivity.Effective for hindered biaryl synthesis and couplings involving heteroaryl chlorides.
RuPhos
ngcontent-ng-c2977031039="" class="ng-star-inserted">
Contains a dicyclohexylphosphino group, providing a different steric profile.Useful for hindered substrates and can sometimes offer improved stability.
AntPhos

A unique, bulky phosphine ligand based on an anthracene backbone.Shown to be highly effective for extremely sterically demanding aryl-alkyl couplings.[9]
Illustrative Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1,3-dimethylbenzene with this compound

This protocol provides a robust starting point for a challenging, sterically hindered coupling.

Materials:

  • 2-Bromo-1,3-dimethylbenzene (1.0 eq.)

  • This compound pinacol ester (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂ - 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄ - 3.0 eq.), finely ground

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-1,3-dimethylbenzene, this compound pinacol ester, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and XPhos in a small amount of toluene to form the active catalyst complex.

  • Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the Schlenk flask containing the substrates and base.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask under a positive flow of argon.

  • Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the sterically challenging transmetalation and reductive elimination steps.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl + Ar-X OxAdd Oxidative Addition PdII_Aryl_tBu Ar-Pd(II)L₂-tBu PdII_Aryl->PdII_Aryl_tBu + [tBu-B(OR)₃]⁻ (Sterically Demanding) Transmetalation Transmetalation Boronate [tBu-B(OR)₃]⁻ Base Base (e.g., K₃PO₄) Base->Boronate PdII_Aryl_tBu->Pd0 RedElim Reductive Elimination (Sterically Demanding) Product Ar-tBu RedElim->Product ArylHalide Ar-X

Caption: Suzuki-Miyaura cycle for this compound.

References

  • Doyle, A. G., et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. Available at: [Link]

  • Jana, S., et al. (2020). General mechanism of Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. Available at: [Link]

  • Cal, P. M. S. D., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. Available at: [Link]

  • Catino, A. J., & Nolan, S. P. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Roscales, S., & Csáky, A. G. (2020). How to make C–N bonds using boronic acids and their derivatives without transition metals. Chemical Society Reviews. Available at: [Link]

  • Cal, P. M. S. D., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Mondal, B., et al. (2021). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Available at: [Link]

  • Rao, B., & Kinjo, R. (2018). Boron-Based Catalysts for C-C Bond-Formation Reactions. PubMed. Available at: [Link]

  • Evans, D. A., et al. (2007). A New Paradigm for Carbon−Carbon Bond Formation: Aerobic, Copper-Templated Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Available at: [Link]

  • Cal, P. M. S. D., et al. (2020). Designing Functional and Responsive Molecules with Boronic Acids. PMC. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. ResearchGate. Available at: [Link]

  • Chen, C-Y., et al. (2025). Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. JACS. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • So, C. M., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available at: [Link]

  • Clavel, C., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]

  • Pinheiro, P. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Tert-butylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development encountering challenges with tert-butylboronic acid in cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome the common issue of its low reactivity. We will delve into the mechanistic underpinnings of these challenges and offer practical, step-by-step guidance to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura cross-coupling reaction with this compound failing or giving very low yields?

A1: The primary reason for the low reactivity of this compound is significant steric hindrance. The bulky tert-butyl group impedes key steps in the catalytic cycle, most notably the transmetalation step, where the alkyl group is transferred from the boron atom to the palladium center. This steric clash slows down the reaction rate considerably and can lead to reaction stalling. In some cases, no formation of the desired tert-butyl substituted arene is observed at all[1].

Q2: What are the common side reactions that compete with the desired cross-coupling of this compound?

A2: The slow nature of the desired coupling opens the door for several competing side reactions. The most prominent of these is β-hydride elimination . This process can occur from the alkylboronate before transmetalation or from the alkylpalladium(II) intermediate prior to reductive elimination, leading to the formation of isobutylene and a palladium-hydride species, which can then reduce your aryl halide starting material (protodehalogenation)[1][2]. Another common side reaction is protodeboronation , where the boronic acid group is cleaved from the tert-butyl group, effectively removing it from the reaction mixture.

Troubleshooting Guide

Issue 1: No or Low Conversion of Starting Materials

When faced with a lack of reactivity, a systematic optimization of your reaction conditions is crucial. The following parameters should be investigated:

The choice of the palladium catalyst and, more importantly, the phosphine ligand is paramount when dealing with sterically demanding substrates like this compound.

Explanation: Bulky, electron-rich phosphine ligands are essential to promote the challenging steps of the catalytic cycle. These ligands stabilize the palladium(0) species, facilitate the oxidative addition, and, most critically, promote the difficult transmetalation and subsequent reductive elimination steps. The steric bulk of the ligand can create a coordinatively unsaturated palladium center that is more reactive, while the electron-donating properties increase the electron density on the palladium, which can facilitate oxidative addition and reductive elimination.

Recommendations:

  • Employ Bulky, Electron-Rich Monophosphine Ligands: Buchwald-type biarylphosphine ligands are often the first choice for challenging cross-couplings. Consider ligands such as S-Phos, X-Phos, and RuPhos.[1] The use of highly specialized ligands like AntPhos has also been shown to be effective for sterically demanding aryl-alkyl couplings.[1]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be highly effective in promoting Suzuki-Miyaura reactions with sterically hindered substrates.[3]

  • Use Pre-formed Palladium Catalysts: Using well-defined palladium pre-catalysts, such as G3 or G4-type pre-catalysts complexed with the appropriate ligand, can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

Experimental Protocol: Ligand Screening for a Challenging Cross-Coupling

  • Reaction Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.5 eq.), and a strong base (e.g., K₃PO₄, 3.0 eq.).

  • Solvent Addition: Add a degassed solvent such as toluene or 1,4-dioxane.

  • Catalyst/Ligand Addition: To each vial, add a different palladium source (e.g., Pd(OAc)₂, 2 mol%) and a specific ligand (e.g., S-Phos, X-Phos, AntPhos, 4 mol%). Also include a control reaction with a standard ligand like PPh₃.

  • Reaction Execution: Heat the reactions to a standard temperature (e.g., 100-110 °C) and monitor the progress over time (e.g., at 2, 6, 12, and 24 hours) using TLC, GC-MS, or LC-MS.

  • Analysis: Compare the conversion of the starting material and the yield of the desired product across the different ligand systems to identify the optimal choice.

The choice of base and solvent can significantly impact the reaction outcome, especially in sterically hindered couplings.

Explanation: The base plays a crucial role in activating the boronic acid for transmetalation by forming a more nucleophilic "ate" complex.[4][5] The solvent must be able to dissolve the reactants and the catalyst system while being stable at the required reaction temperature. For particularly challenging couplings, anhydrous conditions can be beneficial.

Recommendations:

  • Base Selection: Strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is a common and effective choice. Other options include cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (KOtBu).

  • Anhydrous Conditions: Water can sometimes hinder the reaction with bulky substrates. The use of anhydrous solvents and bases can be advantageous. Potassium trimethylsilanolate (TMSOK) has been shown to be effective in promoting rapid, anhydrous Suzuki-Miyaura cross-couplings of alkylboronic esters.[2]

  • Solvent Choice: Aprotic polar solvents like 1,4-dioxane, toluene, and THF are commonly used. For very high temperatures, xylenes can be employed.[1]

Issue 2: Formation of Significant Byproducts (e.g., Protodehalogenation)

The presence of significant byproducts indicates that side reactions are outcompeting the desired cross-coupling.

Explanation: As mentioned, β-hydride elimination is a major culprit, leading to the reduction of the aryl halide. This occurs when the desired cross-coupling is slow, allowing the competing pathway to dominate.

Recommendations:

  • Increase Reaction Concentration: Higher concentrations can favor the bimolecular cross-coupling reaction over unimolecular decomposition pathways.

  • Modify the Boron Reagent: Instead of this compound, consider using more stable and potentially more reactive alternatives.

    • This compound pinacol ester: Boronic esters can exhibit different reactivity profiles and are often more stable.

    • Potassium tert-butyltrifluoroborate: These salts are often crystalline, air-stable solids and can be effective coupling partners.[4]

    • N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are highly stable and can undergo a slow, controlled release of the boronic acid under the reaction conditions, which can be beneficial for unstable boronic acids.[6]

Table 1: Comparison of Boron Reagents for Cross-Coupling

Boron ReagentStructureAdvantagesDisadvantages
This compound(CH₃)₃CB(OH)₂Commercially availableProne to decomposition, low reactivity due to sterics
This compound Pinacol Ester(CH₃)₃CB(O₂C₂Me₄)More stable than the boronic acid, suitable for anhydrous conditionsMay require different activation conditions
Potassium tert-butyltrifluoroborateK[(CH₃)₃CBF₃]Crystalline, air-stable solid, often good reactivityRequires fluoride source for activation
tert-Butyl MIDA boronate(CH₃)₃CB(MIDA)Highly stable, allows for slow release of the boronic acidRequires specific conditions for in-situ deprotection

Visualizing the Challenges: The Catalytic Cycle and Competing Pathways

To better understand the hurdles in coupling this compound, it is helpful to visualize the Suzuki-Miyaura catalytic cycle and the primary off-cycle pathway of β-hydride elimination.

Suzuki_Coupling_Challenges cluster_legend Legend pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_ii Ar-Pd(II)-X(L_n) oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation [(CH₃)₃CB(OH)₃]⁻ pd_ii_alkyl Ar-Pd(II)-tBu(L_n) transmetalation->pd_ii_alkyl SLOW (Steric Hindrance) beta_hydride β-Hydride Elimination reductive_elimination Reductive Elimination pd_ii_alkyl->reductive_elimination pd_ii_alkyl->beta_hydride reductive_elimination->pd0 Catalyst Regeneration product Ar-tBu reductive_elimination->product pd_hydride Ar-Pd(II)-H beta_hydride->pd_hydride byproduct Reduced Arene (Ar-H) + Isobutylene pd_hydride->byproduct from Ar-X key_main Main Catalytic Cycle key_side Competing Side Reaction

Figure 1: Simplified Suzuki-Miyaura catalytic cycle for the coupling of this compound, highlighting the slow transmetalation step and the competing β-hydride elimination pathway.

Concluding Remarks

The low reactivity of this compound in cross-coupling reactions is a significant but surmountable challenge. Success hinges on recognizing the underlying steric issues and systematically addressing them through the judicious choice of ligands, bases, and solvents. By employing bulky, electron-rich phosphine ligands and carefully optimizing the reaction conditions, or by utilizing more stable boronate derivatives, researchers can significantly improve the efficiency of these challenging yet valuable transformations.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. (n.d.).
  • Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF - ResearchGate. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). Retrieved from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. (2009, April 30). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification and Handling of tert-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-butylboronic acid purification. This guide is designed for researchers, application scientists, and drug development professionals who require high-purity organoboron reagents for cross-coupling, amination, and other advanced synthetic workflows.

Synthesizing this compound typically involves the reaction of tert-butylmagnesium chloride with trimethoxyborane[1]. However, isolating the free boronic acid from the crude reaction mixture presents unique thermodynamic and chromatographic challenges. This guide synthesizes field-proven methodologies, troubleshooting FAQs, and self-validating protocols to ensure experimental success.

Quantitative Comparison of Purification Strategies

Selecting the correct purification method depends on the impurity profile of your crude mixture. The table below summarizes the expected quantitative outcomes and applications for each standard technique.

Purification MethodTypical Recovery YieldExpected PurityTarget Impurities RemovedPrimary Limitation
Acid-Base Extraction 75 – 85%>95%Neutral organics, unreacted halidesEmulsion formation during extraction
Boroxine Distillation 60 – 70%>98%Non-volatile salts, transition metalsRequires high vacuum and heating
Recrystallization 50 – 65%>99%Trace polar/non-polar organicsLower yield; highly solvent-dependent
Pinacol Esterification 80 – 90%>98%Broad spectrum (via chromatography)Requires additional hydrolysis step

Troubleshooting Guides & FAQs

Q1: Why does my crude this compound streak heavily on silica gel, and how can I avoid column chromatography? A1: Boronic acids possess an empty p-orbital on the boron atom, making them strong Lewis acids. When loaded onto a silica gel column, they interact strongly and reversibly with the free silanol groups on the stationary phase, leading to severe streaking and poor mass recovery. Solution: Avoid chromatography entirely by exploiting the compound's reversible acid-base chemistry. By treating the crude mixture with aqueous NaOH, the boronic acid converts to a water-soluble tetrahedral boronate anion,


. Non-polar impurities remain in the organic phase and can be washed away[2]. Subsequent acidification regenerates the free boronic acid.

Q2: My isolated product appears as a viscous oil or low-melting solid, and the mass recovery is lower than expected. Did it degrade? A2: It is highly likely your this compound has dehydrated to form tert-butylboroxine, a trimeric cyclic anhydride. This is an entropy-driven process that occurs easily upon heating, prolonged exposure to vacuum, or even storage in a desiccator. Because of the bulky tert-butyl group, the hydrophobic effect further stabilizes these cyclic structures[3]. Solution: To recover the free boronic acid, dissolve the boroxine in a water-miscible solvent (like THF) and add a slight excess of water. Stirring at room temperature will drive the hydrolysis equilibrium back to the boronic acid.

Q3: What is the best solvent system for recrystallizing this compound without inducing dehydration? A3: A biphasic mixture of water and a non-polar co-solvent (such as pentane or hexanes) is optimal. The presence of water is critical because it suppresses the dehydration equilibrium that leads to boroxine formation. Dissolve the crude product in a minimum amount of warm (not boiling) solvent, then cool slowly. Critical Causality: When drying the resulting crystals, you must avoid elevated temperatures. Air-drying or brief vacuum drying at strictly room temperature is required to prevent spontaneous trimerization.

Q4: Can I purify the compound by converting it to a boronic ester? A4: Yes. Converting the crude boronic acid to a pinacol ester is a highly effective purification strategy often used before complex downstream aminations or couplings[4][5]. The pinacol ester of this compound is stable, non-polar, and does not streak on silica gel, allowing for standard column chromatography[6]. If the free acid is required later, the ester can be hydrolyzed, though this requires oxidative or biphasic acidic conditions.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation check.

Protocol A: Acid-Base Extraction Workflow

This method is ideal for removing neutral organic byproducts (e.g., homocoupled alkanes) without thermal stress.

  • Dissolution: Dissolve the crude this compound mixture in diethyl ether (approx. 10 mL per gram of crude).

  • Basic Extraction: Transfer to a separatory funnel and extract with 1.0 M aqueous NaOH (3 × 5 mL/g). The boronic acid partitions into the aqueous layer as the sodium boronate salt[2].

  • Organic Wash: Wash the combined aqueous basic layers with fresh diethyl ether (10 mL) to remove residual neutral organic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1.0 M HCl dropwise under continuous stirring until the pH reaches 2–3.

    • Validation Check: Verify the pH is ≤ 3 using universal indicator paper. The aqueous layer must become visibly turbid as the neutral boronic acid precipitates.

  • Recovery: Extract the acidified aqueous layer with diethyl ether (3 × 10 mL/g).

  • Drying & Isolation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at room temperature (do not exceed 25 °C) to afford the pure boronic acid.

Protocol B: Boroxine Distillation and Hydrolysis

This method is ideal for removing non-volatile impurities, inorganic salts, or transition metal residues.

  • Dehydration: Place the crude this compound in a round-bottom flask equipped with a Dean-Stark trap. Reflux in toluene until water ceases to collect, ensuring complete conversion to tert-butylboroxine.

  • Distillation: Concentrate the toluene in vacuo. Equip the flask with a short-path distillation apparatus. Distill the tert-butylboroxine under high vacuum.

    • Validation Check: Analyze the distillate via ¹¹B NMR. A shift from ~30 ppm (boronic acid) to ~18 ppm confirms pure boroxine formation[3]. IR spectroscopy will also show the complete absence of the broad O-H stretch (>3200 cm⁻¹).

  • Hydrolysis: Dissolve the purified boroxine in a 1:1 mixture of THF and distilled water. Stir vigorously at room temperature for 2 hours.

  • Isolation: Extract the mixture with diethyl ether, dry over Na₂SO₄, and gently remove the solvent at room temperature to yield high-purity this compound.

Workflow Visualization

The following diagram illustrates the logical decision pathways between the two primary purification methods described above.

G Crude Crude this compound (Contains Impurities & Boroxine) NaOH 1. Dissolve in Ether 2. Extract with 1M NaOH Crude->NaOH Method A: Acid-Base Extraction Dehydrate Dean-Stark Dehydration (Forms tert-Butylboroxine) Crude->Dehydrate Method B: Boroxine Distillation OrgWaste Organic Layer (Neutral Impurities -> Discard) NaOH->OrgWaste Phase Separation AqLayer Aqueous Layer (Water-soluble Boronate Salt) NaOH->AqLayer Phase Separation Acidify Acidify with 1M HCl (pH < 3) Extract with Ether AqLayer->Acidify Ice Bath Cooling Pure Pure this compound (Dry at RT to avoid dehydration) Acidify->Pure Evaporate at RT Distill Vacuum Distillation (Isolates Pure Boroxine) Dehydrate->Distill Heat & Vacuum Hydrolyze Hydrolysis (THF/H2O) Stir at Room Temp Distill->Hydrolyze Add Water Hydrolyze->Pure Evaporate at RT

Caption: Logical workflow comparing Acid-Base Extraction vs. Boroxine Distillation for purification.

References

  • Bailey, C. L., et al. "Reaction of Grignard Reagents with Diisopropylaminoborane. Synthesis of Alkyl, Aryl, Heteroaryl and Allyl Boronic Acids from Organo(diisopropyl)aminoborane by a Simple Hydrolysis." ResearchGate.[Link]

  • Nykaza, J. R., et al. "PEt3-Mediated Deoxygenative C–N Coupling of Nitroarenes and Boronic Acids." DSpace@MIT.[Link]

  • "Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates." AWS.[Link]

  • "Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity." RSC Publishing.[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Alkyl Boronic Acid Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organometallic workflows. Alkyl boronic acids present unique challenges in Suzuki-Miyaura cross-couplings compared to their aryl counterparts. The lack of an


-hybridized 

-system slows down the critical transmetalation step, opening the door for competing side reactions such as protodeboronation,

-hydride elimination, and irreversible catalyst poisoning.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve catalyst deactivation pathways in


-cross-coupling methodologies.

Mechanistic Overview of Catalyst Failure Modes

To troubleshoot effectively, one must first understand the thermodynamic and kinetic branching points where the catalytic cycle fails. The diagram below illustrates the standard Pd-catalyzed Suzuki-Miyaura cycle alongside the three primary pathways that lead to catalyst poisoning and reaction failure.

G Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)(Ar)(X)L2 Oxidative Addition Pd0->OxAdd + Ar-X PdBlack Palladium Black (Irreversible Aggregation) Pd0->PdBlack Ligand Depletion / Heat TransMet Pd(II)(Ar)(R_alkyl)L2 Transmetalation OxAdd->TransMet + R_alkyl-B(OH)2 + Base Chelation Pd(II)-Chelate (Self-Poisoning) OxAdd->Chelation Heteroatom Coordination RedElim Ar-R_alkyl Coupled Product TransMet->RedElim Reductive Elimination BetaHydride Pd(II)(Ar)(H)L2 + Olefin β-Hydride Elimination TransMet->BetaHydride Slow Red. Elim. RedElim->Pd0 Protodeboronation R_alkyl-H + B(OH)3 Protodeboronation Protodeboronation->PdBlack Catalyst Starvation BoronicAcid R_alkyl-B(OH)2 BoronicAcid->Protodeboronation H2O / Base / Heat

Fig 1: Catalytic cycle of alkyl Suzuki coupling detailing pathways for catalyst poisoning.

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture turn black shortly after adding the alkyl boronic acid, and why does conversion stall? A1: The formation of a black precipitate—commonly referred to as "palladium black"—is a visual hallmark of irreversible catalyst decomposition 1. In alkyl Suzuki-Miyaura couplings, this is frequently caused by catalyst starvation secondary to rapid protodeboronation of the alkyl boronic acid 2. Because alkyl boronic acids lack the


-system that accelerates transmetalation in aryl systems, transmetalation is inherently slow. In the presence of aqueous base and heat, the boronic acid degrades into the corresponding alkane and boric acid before it can transmetalate. Without the stabilizing effect of the transmetalating nucleophile, the active Pd(0) species agglomerates into inactive nanoparticles 1.
Resolution: Transition to a "slow-release" strategy using protected boronic acid derivatives, such as MIDA boronates 3 or potassium alkyltrifluoroborates 4. These derivatives slowly hydrolyze in situ, maintaining a low, steady-state concentration of the active boronic acid, thereby outcompeting protodeboronation.

Q2: My LC-MS shows significant formation of an alkene byproduct rather than the desired cross-coupled product. What is the mechanism behind this? A2: You are observing


-hydride elimination , a predominant failure mode when using alkyl coupling partners [[2]](). After successful transmetalation, the resulting Pd(II)(Ar)(R_alkyl)L2 complex contains an 

-hybridized carbon with

-hydrogens. If reductive elimination is not sufficiently fast, the palladium center will insert into the

-C-H bond, forming an olefin and a Pd(II)-hydride species. This not only consumes your starting material but also generates Pd-H complexes that can cause unwanted isomerization or reductive dehalogenation. Resolution: Accelerate the rate of reductive elimination to outcompete

-hydride elimination by using bulky, electron-rich phosphine ligands (e.g., PCy3, RuPhos, or dppf). The steric bulk of these ligands forces the aryl and alkyl groups on the Pd(II) center closer together, lowering the activation energy required for reductive elimination.

Q3: I am coupling an amino-alkyl boronic acid, but I observe zero conversion despite using high catalyst loadings. Is the catalyst poisoned? A3: Yes, you are likely experiencing catalyst self-poisoning via chelation [[1]](). Heteroatoms (like nitrogen or sulfur) present in the alkyl chain act as strong Lewis bases. Once the oxidative addition complex forms, these heteroatoms can coordinate to the electrophilic Pd(II) center, displacing the supporting phosphine ligands and forming a highly stable, catalytically inactive metallacycle. Resolution: Use a strongly coordinating, highly sterically demanding ligand (like XPhos or SPhos) that resists displacement. Alternatively, pre-protect the amine or utilize amine-borane complexes that inherently mask the nucleophilicity of the nitrogen while stabilizing the boron center against protodeboronation [[5]]().

Data Presentation: Summary of Catalyst Failure Modes

The following table summarizes the quantitative and qualitative impacts of various failure modes on the reaction kinetics, providing a quick-reference guide for troubleshooting.

Failure ModeMechanistic CauseKinetic / Thermodynamic ConsequencePrimary Mitigation Strategy
Protodeboronation Base/H₂O mediated hydrolysis of the C-B bond.

. Leads to rapid depletion of nucleophile.
Use MIDA boronates or trifluoroborates for slow-release kinetics.
Palladium Black Catalyst starvation due to lack of transmetalating species.Irreversible aggregation of Pd(0) into inactive nanoparticles.Ensure steady-state concentration of boronic acid; increase ligand loading.

-Hydride Elimination
Pd(II) insertion into


-C-H bonds.

. Generates olefin byproducts.
Employ bulky, electron-rich ligands (e.g., PCy3, RuPhos) to force reductive elimination.
Self-Poisoning Heteroatom (N, S) coordination to Pd(II) center.Formation of a deep thermodynamic sink (stable metallacycle).Mask heteroatoms (protecting groups) or use highly sterically demanding ligands.

Experimental Protocol: Slow-Release Suzuki-Miyaura Coupling

To circumvent protodeboronation and subsequent catalyst starvation, the "slow-release" methodology utilizing MIDA (N-methyliminodiacetic acid) boronates is highly recommended 3. This protocol is designed as a self-validating system to ensure maximum catalyst lifespan.

Methodology: Biphasic Coupling of Alkyl MIDA Boronates

Causality Focus: By utilizing a biphasic aqueous basic system, the MIDA boronate is slowly hydrolyzed exclusively at the aqueous-organic interface. This maintains a low, steady-state concentration of the free alkyl boronic acid, preventing protodeboronation and keeping the Pd catalyst actively engaged in the productive cycle 3.

Step 1: Reaction Assembly

  • In a rigorously oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv), the alkyl MIDA boronate (1.5 equiv), and the Pd catalyst system (e.g., Pd(OAc)₂ / SPhos, 5 mol%).

  • Self-Validating Check: Ensure the MIDA boronate is fully characterized via ¹¹B NMR before use. The presence of a sharp peak at ~30 ppm indicates free boronic acid impurities, which will lead to rapid initial Pd black formation. Pure MIDA boronates should show a broad signal around 11 ppm.

Step 2: Solvent and Base Addition

  • Add a thoroughly degassed mixture of THF and 1.0 M aqueous K₃PO₄ (typically 4:1 v/v).

  • Causality: The biphasic nature is critical. The MIDA boronate is soluble in the organic phase, while the base resides in the aqueous phase. Hydrolysis only occurs at the interface, throttling the release rate.

Step 3: Reaction Monitoring

  • Heat the mixture to 60 °C with vigorous stirring (to maximize interfacial surface area).

  • Self-Validating Check: Monitor the reaction via LC-MS or ¹¹B NMR. You should observe the slow disappearance of the MIDA boronate signal and the steady appearance of the cross-coupled product. If rapid precipitation of palladium black occurs within the first 30 minutes, your hydrolysis rate is too fast; lower the temperature or decrease the base concentration.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with brine.

  • Causality: The cleaved MIDA ligand is highly water-soluble and will partition entirely into the aqueous layer, simplifying the purification of the organic product 3. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo before final chromatographic purification.

References

  • Chemistry LibreTexts . Suzuki-Miyaura Coupling.[Link]

  • ResearchGate . Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.[Link]

  • SciSpace . Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl.[Link]

  • Google Patents. WO2017027435A1 - Protected organoboronic acids with tunable reactivity, and methods of use thereof.

Sources

Validation & Comparative

11B NMR Chemical Shift Guide: tert-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Chemical Shift Analysis, Equilibrium Dynamics, and Comparative Performance

Executive Summary: The Steric Anomaly

tert-Butylboronic acid (


, CAS: 123-32-0) represents a unique class of alkylboronic acids where extreme steric bulk significantly alters both the nuclear magnetic resonance (NMR) signature and the physicochemical stability compared to linear alkyl or aryl analogs.

Unlike


-butylboronic acid, which readily trimerizes, the 

-butyl group introduces a high energy barrier to boroxine formation and dramatically shifts the acidity constant (

), rendering it a distinct species in solution. This guide delineates the

NMR chemical shift landscape, providing a self-validating protocol for distinguishing the monomeric acid from its anhydride and ester derivatives.
Chemical Shift Landscape: The "Fingerprint" Region

The


 nucleus (spin 

) is quadrupolar, typically yielding broad signals. The chemical shift (

) is highly sensitive to the coordination number (trigonal

vs. tetrahedral

) and the electronic shielding provided by the alkyl substituent.
Primary Chemical Shift Data
SpeciesSolvent

(ppm)
MultiplicityHybridization

(Monomer)

/

29.0 – 31.5 Broad Singlet

(Trigonal)

(Boroxine)

32.0 – 33.5 Broad Singlet

(Trigonal)

(Pinacol Ester)

32.8 Broad Singlet

(Trigonal)

(Boronate)

(pH > 12)
2.0 – 5.0 Sharp Singlet

(Tetrahedral)

Critical Insight: The


-butyl group exerts an inductive (+I) effect that shields the boron nucleus more effectively than an 

-butyl or phenyl group. Consequently,

typically resonates 2–4 ppm upfield relative to

-butylboronic acid (

ppm).
Comparative Performance Analysis

This section evaluates


 against standard alternatives used in drug discovery and synthesis.
A. Stability & Equilibrium (vs. n-Alkyl & Aryl)

Boronic acids exist in a dynamic equilibrium between the free acid and the cyclic trimeric anhydride (boroxine).

  • n-Butylboronic Acid: Rapidly dehydrates to form a stable boroxine. The NMR spectrum often shows a time-averaged signal or distinct peaks for both species if exchange is slow.

  • This compound: The bulky

    
    -butyl group destabilizes the boroxine ring due to syn-diaxial steric clashes.
    
    • Result: In wet solvents (DMSO/

      
      ), the equilibrium strongly favors the monomer .
      
    • Observation: You will observe a cleaner, single peak around 30 ppm compared to the complex mixtures often seen with less hindered alkyl boronic acids.

B. Acidity & Ionization (The

Factor)

The Lewis acidity of the boron center dictates its reactivity and binding affinity to diols (e.g., sugars, serine proteases).

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11][12]

Physiological State (pH 7.4)
Phenylboronic Acid ~8.8Significant Ionization / Diol Binding
n-Butylboronic Acid ~10.5Mostly Neutral
This compound 10.9 Exclusively Neutral

Performance Implication: Due to its high


, 

is metabolically stable and does not bind biological diols as aggressively as aryl boronic acids. It serves as an inert structural scaffold rather than a reactive "warhead."
Mechanistic Visualization: The Steric Filter

The following diagram illustrates the equilibrium dynamics. The "Steric Gate" represents the energy barrier introduced by the


-butyl group, preventing facile boroxine formation compared to linear analogs.

BoronEquilibrium Fig 1. Steric hindrance of the tert-butyl group shifts equilibrium toward the monomer (Blue) and raises the pKa, requiring high pH for ionization (Green). Monomer Monomer t-Bu-B(OH)2 (sp2, ~30 ppm) Boroxine Boroxine (Trimer) (t-BuBO)3 (sp2, ~33 ppm) Monomer->Boroxine - H2O (Slow/Disfavored) Boronate Boronate Anion t-Bu-B(OH)3(-) (sp3, ~3 ppm) Monomer->Boronate + OH- (pH > 11) Boroxine->Monomer + H2O (Fast) Boronate->Monomer + H+ (pH < 10)

Experimental Protocol: Self-Validating 11B NMR

To ensure data integrity and distinguish the sample signal from the background borosilicate glass signal (a broad hump ~20 ppm), follow this protocol.

Materials
  • Solvent:

    
     (dried over molecular sieves) or 
    
    
    
    (for monomer stabilization).
  • Tube: Quartz NMR tube (Recommended) or high-throughput borosilicate tube.

  • Reference:

    
     (external, 
    
    
    
    ppm).
Step-by-Step Workflow
  • Background Suppression (If using glass tubes):

    • Acquire a "blank" spectrum of the solvent-filled tube using the exact same parameters (Pulse width, RG, Number of Scans).

    • Why: Borosilicate glass contains

      
      , generating a broad background signal from 0–30 ppm that can obscure the 
      
      
      
      peak.
  • Sample Preparation:

    • Dissolve 10–15 mg of

      
       in 0.6 mL solvent.
      
    • Note: High concentration favors boroxine; low concentration (<10 mM) favors monomer.

  • Acquisition Parameters:

    • Frequency: ~128 MHz (for 400 MHz proton machines).

    • Spectral Width: 200 ppm (+100 to -100 ppm).

    • Line Broadening (LB): 10–20 Hz (due to rapid quadrupolar relaxation).

    • Delay (D1): 0.1 – 0.5 s (Boron relaxes very quickly; long delays are unnecessary).

  • Validation Check:

    • If a single peak appears at 30.0 ± 1.0 ppm , the sample is predominantly monomeric.

    • If a shoulder appears at 33 ppm , boroxine is present. Add 10

      
      L 
      
      
      
      to the tube and shake.
    • Result: If the 33 ppm signal disappears and the 30 ppm signal grows, you have confirmed the equilibrium assignment.

References
  • Chemical Shift of this compound Pinacol Ester

    • Li, C., et al. "Photo-induced trifunctionalization of bromostyrenes via remote radical migration reactions of tetracoordinate boron species."[7] ResearchGate, 2022.

  • General 11B NMR Shifts and Boroxine Equilibrium

    • San Diego State University. "11B NMR Chemical Shifts."
  • pKa and Stability of Alkyl Boronic Acids

    • Keying Chem. "this compound Properties and pKa Prediction."[12][13]

  • Metabolic Stability of tert-Butyl Groups

    • Barnes-Seeman, D., et al. "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters, 2013.
  • Benchtop NMR Analysis of Boron Species

    • Magritek. "11B Benchtop NMR Spectroscopy."

Sources

Comparative Guide: tert-Butylboronic Acid vs. tert-Butylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Decision Matrix

In the introduction of tert-butyl groups (


) into drug scaffolds, the choice between 

(Free Acid)
and

(Pinacol Ester)
represents a classic trade-off between kinetic competence and thermodynamic stability .

Unlike aryl or primary alkyl boron reagents, the massive steric bulk of the tert-butyl group fundamentally alters the reactivity landscape. Standard rules of Suzuki-Miyaura coupling do not apply.

The Verdict
  • For Standard Suzuki Coupling: Avoid both if possible. Use Potassium tert-butyltrifluoroborate (

    
    ) . The pinacol ester is too sterically hindered to transmetallate, and the free acid is prone to dehydration and difficult stoichiometry.
    
  • For Radical (Minisci/Giese) Chemistry: Use

    
    .  It is the superior shelf-stable precursor, provided it is activated in situ (e.g., via Lewis base coordination) to trigger Single Electron Transfer (SET).
    
  • For Chan-Lam Coupling: Use

    
    .  The reaction requires the free acid species for transmetallation to Copper(II), and the ester hydrolysis is rate-limiting.
    
Quick Comparison Matrix
Featuretert-Butylboronic Acidtert-Butyl Pinacol Ester
CAS Number 123324-71-085283-64-9
Air/Moisture Stability Low (Hygroscopic, dehydrates)High (Stable solid/oil)
Atom Economy High (MW ~101.9)Low (MW ~184.1)
Transmetallation Rate Fast (if monomeric)Extremely Slow (Steric wall)
Radical Generation Possible (oxidative)Requires Activation (Lewis Base)
Purification Difficult (Streaks on Silica)Easy (Stable on Silica)
Primary Utility Chan-Lam; In situ generationRadical precursors; Storage

Part 2: Physicochemical Profile & Stability

The Boroxine Cycle (The "Hidden" Variable)

The free acid,


, rarely exists as a pure monomer. It exists in a dynamic equilibrium with its trimeric anhydride, the boroxine . This dehydration is reversible but complicates stoichiometry in precise catalytic cycles.

BoroxineEquilibrium Acid 3 x t-Bu-B(OH)2 (Monomeric Acid) Reactive Species Boroxine (t-Bu-BO)3 (Boroxine Trimer) Thermodynamic Sink Acid->Boroxine Dehydration (-H2O) Spontaneous in Air/Vac Boroxine->Acid Hydrolysis (+H2O) Required for Rxn Water 3 H2O

Figure 1: The equilibrium between the reactive monomeric acid and the stable boroxine trimer.[1] For


 species, the boroxine formation is favored in dry conditions, leading to an effective lower concentration of the active reagent.

Implication: When using the free acid, you must often add a defined amount of water (e.g., 5 equivalents) to the reaction mixture to shift the equilibrium toward the monomeric species required for transmetallation.

Part 3: Mechanistic Divergence in Catalysis

Case Study 1: Suzuki-Miyaura Coupling (The Steric Wall)

The failure of


 in standard Pd-catalyzed cross-coupling is a textbook example of steric inhibition.
  • Mechanism: Transmetallation involves the attack of the boronate "ate" complex on the Pd(II)-X species.

  • The Problem: The pinacol ring adds significant bulk. Combined with the tert-butyl group, the boron center is virtually inaccessible to the Palladium complex. The "Cone Angle" of the reagent is too large.

  • Experimental Evidence: Comparative studies (e.g., Molander et al.) show that while primary alkyl pinacol esters couple efficiently,

    
     yields <5% product  under standard conditions where 
    
    
    
    yields >80%.

Why


 Wins: 
The trifluoroborate salt hydrolyzes completely to the free acid (or trihydroxyborate) in the presence of base, shedding the bulky protecting group before the transmetallation step.
Case Study 2: Radical Functionalization (Minisci/Giese)

This is the modern "sweet spot" for


. While the ester bond is strong, the C-B bond can be homolytically cleaved via Single Electron Transfer (SET)  oxidation.

Mechanism:

  • Activation: A Lewis Base (e.g., 4-Phenylpyridine) binds to the empty p-orbital of Boron, forming a tetrahedral "ate" complex.

  • Oxidation: A photocatalyst (Ir or Ru) oxidizes this complex.

  • Release: The C-B bond cleaves, releasing a

    
     radical and a stable B-pyridinium species.
    

RadicalCycle Ester t-Bu-Bpin (Inactive) AteComplex [t-Bu-Bpin-Py]- (Activated Ate-Complex) Ester->AteComplex Coordination Base Lewis Base (e.g., Pyridine) Base->AteComplex Oxidation Photocatalyst (Ir/Ru) SET Oxidation AteComplex->Oxidation Radical t-Bu• (Alkyl Radical) Oxidation->Radical - Bpin-Py+ Product Functionalized Product (Minisci/Giese) Radical->Product Somophilic Trapping

Figure 2: The activation workflow for converting inert pinacol esters into reactive radicals via photoredox catalysis.

Part 4: Experimental Protocols

Protocol A: Conversion of to (Recommended for Suzuki)

Rationale: Since direct coupling of the ester fails, convert it to the trifluoroborate for optimal Suzuki performance.

Reagents:

  • 
     (1.0 equiv)[2]
    
  • 
     (Potassium bifluoride) (4.5 equiv)
    
  • 
     (Solvent)[1]
    

Procedure:

  • Dissolve

    
     (10 mmol) in MeOH (20 mL).
    
  • Prepare a saturated solution of

    
     (45 mmol) in water (approx. 15 mL).
    
  • Add the fluoride solution dropwise to the boronate solution at 0°C.

  • Allow to warm to Room Temperature and stir vigorously for 12 hours. A white precipitate will form.

  • Concentrate: Remove MeOH under reduced pressure.

  • Dry: The remaining solid is the product mixed with salts. Extract with hot Acetone (the product is soluble; inorganic fluorides are not).

  • Filter and concentrate the Acetone to yield pure

    
     as a white solid.
    
Protocol B: Photoredox Giese Addition using

Rationale: Utilizing the stability of the ester to generate radicals under mild conditions.

Reagents:

  • 
     (1.5 equiv)[2]
    
  • Electron-deficient alkene (e.g., acrylate) (1.0 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Lewis Base Activator: 4-Phenylpyridine (10 mol%) or Quinuclidine

  • Solvent: DMSO or DMF (degassed)

Procedure:

  • In a vial, combine the alkene,

    
    , photocatalyst, and Lewis base.
    
  • Add solvent (0.1 M concentration relative to alkene).

  • Degas: Sparge with Nitrogen for 10 minutes (Oxygen quenches the radical).

  • Irradiate: Place under Blue LEDs (450 nm) with stirring for 16–24 hours.

  • Workup: Dilute with water, extract with EtOAc. The Bpin byproduct is water-soluble/washable.

  • Purify via column chromatography.

References

  • Suzuki-Miyaura with Trifluoroborates: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Steric Hindrance in Boronates: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Photoredox Activation of Pinacol Esters: Ley, S. V., et al. (2016).[3] Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross-Couplings in Flow. Chemistry - A European Journal. Link

  • Boroxine Equilibrium: Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[4] Link

Sources

NMR Characterization of tert-Butylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Estimated Read Time: 12 Minutes

Executive Summary: The Steric Challenge

In drug discovery, the tert-butyl group is a privileged motif for maximizing van der Waals contacts and blocking metabolic hot spots. However, introducing this moiety via tert-butylboronic acid (


-BuB(OH)

)
presents a unique "Stability-Characterization Paradox."

Unlike aryl boronic acids, the bulky, electron-rich tert-butyl group destabilizes the free acid, driving rapid dehydration into boroxines and promoting oxidative instability. This guide objectively compares the NMR profiles of the free acid against its two primary stabilized alternatives: Pinacol Esters (


-BuBpin)  and MIDA Boronates .

Part 1: The Stability-Characterization Paradox

The fundamental challenge in characterizing


-BuB(OH)

is its dynamic equilibrium. In non-polar solvents (e.g., CDCl

), the free acid exists in a flux with its cyclic anhydride (boroxine).
The Equilibrium Workflow

The following diagram illustrates the dynamic instability that complicates NMR interpretation of the free acid compared to its derivatives.

BoronEquilibrium FreeAcid Free Acid t-BuB(OH)2 (sp2, ~30 ppm) Boroxine Boroxine (t-BuBO)3 (sp2, ~32 ppm) FreeAcid->Boroxine - H2O (Fast in CDCl3) Pinacol Pinacol Ester t-BuBpin (sp2, ~34 ppm) FreeAcid->Pinacol Esterification (Stable) MIDA MIDA Boronate (sp3, ~10-12 ppm) FreeAcid->MIDA Complexation (Rigid/Slow Release) Boroxine->FreeAcid + H2O / MeOH

Figure 1: The dynamic equilibrium of free boronic acid vs. the static stability of Pinacol and MIDA derivatives. Note the shift in hybridization for MIDA.

Part 2: Comparative NMR Profiling

The choice of derivative dictates the NMR acquisition strategy. Below is a direct comparison of the three dominant forms.

B NMR: The Diagnostic Nucleus

B (Spin 3/2) is the primary tool for characterization. The chemical shift (

) and line width (

) are diagnostic of hybridization and coordination environment.
FeatureFree Acid (

-BuB(OH)

)
Pinacol Ester (

-BuBpin)
MIDA Boronate
Hybridization

(Trigonal Planar)

(Trigonal Planar)

(Tetrahedral)

B Shift
29.0 – 32.0 ppm (Broad)33.0 – 35.0 ppm (Sharp)9.0 – 13.0 ppm
Line Width Broad (>100 Hz) due to exchangeModerate (50-80 Hz)Sharp (<30 Hz)
Stability Poor (Boroxine formation)High (Hydrolysis resistant)Very High (Air stable)
Solvent Effect Shift varies with concentrationMinimal variationMinimal variation

Critical Insight: The


 character of MIDA boronates results in a dramatic upfield shift and line narrowing, making them the superior choice for quantitative purity analysis (qNMR).
H NMR: The tert-Butyl Singlet

While


B confirms the boron environment, 

H NMR is used for quantification.
  • 
    -BuB(OH)
    
    
    
    :
    
    
    ppm. Warning: This peak often drifts or splits if the sample contains a mixture of acid and boroxine.
  • 
    -BuBpin: 
    
    
    
    ppm (12H, pinacol) +
    
    
    ppm (9H, t-Bu). The integral ratio (12:9) is a self-validating purity check.
  • MIDA: Distinctive MIDA backbone signals (

    
     ppm) plus the t-Bu singlet.
    

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, specific protocols must be followed to avoid artifacts, particularly the "Boron Hump" caused by borosilicate glass.[1]

Protocol A: Trace Analysis of Free Acid (The Quartz Method)

Objective: Detect residual boronic acid in a reaction mixture without interference from the NMR tube.

  • Tube Selection: Use Fused Quartz or PTFE-lined NMR tubes.

    • Reasoning: Standard Pyrex (Borosilicate) contains

      
      12% 
      
      
      
      , generating a broad background signal from -30 to +30 ppm that masks the broad
      
      
      -BuB(OH)
      
      
      peak.
  • Solvent: CD

    
    OD or DMSO-
    
    
    
    .
    • Reasoning: These polar solvents break up the boroxine anhydrides, forcing the equilibrium back to the monomeric acid species for a single, cleaner peak.

  • Acquisition Parameters (

    
    B): 
    
    • Frequency: ~128 MHz (on a 400 MHz magnet).

    • Pulse Sequence: zg (standard pulse) or zgbs (background suppression).

    • Relaxation Delay (

      
      ):  0.5 seconds.
      
    • Reasoning: Boron relaxes extremely fast (

      
       < 100 ms). Long delays are unnecessary and waste time.
      
    • Scans: 128 – 512 (due to broad lines).

Protocol B: Quantitative Purity of MIDA Boronates

Objective: Determine the precise purity of a stored MIDA boronate sample.

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, high boiling point).

  • Solvent: Acetonitrile-

    
     (solubility is often poor in CDCl
    
    
    
    ).
  • Acquisition:

    • Run

      
      H NMR with 
      
      
      
      s (ensure full relaxation of the internal standard).
    • Integrate the MIDA methylene protons (

      
      3.8 ppm) vs. the internal standard.
      
    • Self-Validation: Cross-reference with the

      
      -Bu singlet. If the integrals do not match the expected 2:9 ratio (MIDA CH
      
      
      
      : t-Bu), the boron-carbon bond may have hydrolyzed.

Part 4: Troubleshooting & Artifacts

The "Boron Hump"

If you observe a rolling baseline between -40 and +40 ppm in


B NMR, this is not  your sample; it is the glass tube and the probe insert.
  • Fix: Subtract the background by running a blank tube containing only solvent, or switch to quartz.

Boroxine Contamination

In CDCl


, 

-BuB(OH)

will show multiple species in

H NMR.
  • Diagnosis: Add one drop of D

    
    O to the NMR tube.
    
  • Result: If the multiple peaks collapse into a single set, the species were in dynamic equilibrium (Acid/Boroxine). If they remain, they are permanent impurities.

Decision Tree: Choosing the Right Characterization Path

CharacterizationTree Start Start: Characterize t-Bu-Boron Species IsStable Is the sample air/moisture stable? Start->IsStable StableYes Yes (Ester/MIDA) IsStable->StableYes Pinacol/MIDA StableNo No (Free Acid) IsStable->StableNo Acid ActionMIDA Run 11B in Pyrex (Signal is sharp/upfield) No background issue StableYes->ActionMIDA ActionAcid Run 11B in Quartz Use CD3OD to break Boroxine StableNo->ActionAcid Check Check 1H Integrals (Self-Validation) ActionMIDA->Check ActionAcid->Check

Figure 2: Decision matrix for selecting the correct NMR hardware and solvent based on derivative stability.

References

  • General Boron NMR Methodology & Glassware Artifacts

    • Source: Wilmad-LabGlass Technical Guide. "11B NMR Spectroscopy & Tube Selection."
    • URL:[Link]

  • Boronic Acid-Boroxine Equilibrium Kinetics

    • Title: The Kinetics of the Interconversion of Arylboronic Acids and Arylboroxines.[2]

    • Source:Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link]

  • MIDA Boronate Characteriz

    • Title: A Simple and General Method for the Preparation of MIDA Boron
    • Source:Journal of the American Chemical Society (Gillis & Burke).
    • URL:[Link]

  • Chemical Shifts of Boron Compounds

    • Title: Boron-11 NMR Chemical Shifts.[3][4][5][6][7][8][9]

    • Source: San Diego St
    • URL:[Link]

Sources

Comparative Guide: tert-Butylboronic Acid vs. Potassium tert-Butyltrifluoroborate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For the introduction of the tert-butyl group via cross-coupling, Potassium tert-Butyltrifluoroborate (


)  is the superior reagent.

While boronic acids are the standard for aryl-aryl couplings, tert-butylboronic acid (


) suffers from critical instability (rapid protodeboronation) and poor reactivity in traditional Palladium-catalyzed cycles due to steric hindrance. The trifluoroborate salt overcomes these limitations by:
  • Stability: Acting as an air-stable, crystalline reservoir with indefinite shelf life.[1]

  • Reactivity: Enabling Single-Electron Transfer (SET) mechanisms (Photoredox/Ni dual catalysis), which bypass the sterically demanding transmetallation step that causes the free acid to fail.

This guide details the physicochemical differences, mechanistic advantages, and provides a validated experimental protocol for the state-of-the-art use of


.

Physicochemical Profile & Stability

The primary driver for choosing the salt over the acid is the inherent instability of the C(sp³)-B bond in the free acid form.

Comparative Data Table
FeatureThis compound (

)
Potassium tert-Butyltrifluoroborate (

)
Physical State Waxy solid or oil; hygroscopic.Free-flowing white crystalline solid.
Shelf Stability Poor. Prone to dehydration (boroxine formation) and oxidation. Requires freezer storage.Excellent. Indefinitely stable at room temperature.[2] Air/moisture insensitive.[3]
Stoichiometry Uncertain. Exists as a mixture of monomer and trimeric anhydride (boroxine), making precise dosing difficult.Precise. Monomeric salt allows for exact stoichiometric calculations.
Protodeboronation Rapid. Decomposes to isobutane in the presence of moisture/base.Resistant. The tetracoordinate boron is shielded from nucleophilic attack until activated.
Solubility Soluble in DCM, THF, Toluene.Soluble in Acetone, MeOH, DMSO, MeCN. Insoluble in non-polar solvents.
Stability Mechanism Diagram

The following diagram illustrates why the acid degrades while the salt remains stable.

Stability Acid t-BuB(OH)2 (Free Acid) Boroxine Boroxine Trimer (Uncertain Stoichiometry) Acid->Boroxine Dehydration (-H2O) Decomp Isobutane + Boric Acid (Decomposition) Acid->Decomp Protodeboronation (Fast) Boroxine->Acid Hydrolysis Salt t-BuBF3K (Trifluoroborate Salt) Salt->Acid Hydrolysis (Slow, Controlled) Salt->Decomp Direct Decomp (Negligible)

Caption: The free acid exists in a dynamic equilibrium with its anhydride and decomposes rapidly. The salt is a kinetic trap, releasing the active species only under specific conditions.

Mechanistic Advantage: The "Radical" Shift

The most significant advantage of


 is not just stability, but its ability to participate in Radical-Mediated Cross-Coupling .
Why Traditional Suzuki Fails

In a standard Pd-catalyzed Suzuki reaction, the rate-limiting step for bulky alkyl groups is transmetallation . The steric bulk of the tert-butyl group prevents the boron reagent from effectively transferring the alkyl group to the Palladium center. Furthermore, any formed


 complex is prone to decomposition before product formation.
The Solution: Photoredox/Ni Dual Catalysis

Prof. Gary Molander and others established that


 has a low oxidation potential (approx +1.5 V vs SCE). This allows it to be oxidized by a photocatalyst (excited by blue light) to generate a 

radical
. This radical is then intercepted by a Nickel catalyst, bypassing the difficult transmetallation step entirely.

Key Advantage: This pathway is accessible only to the salt (or specific esters like catechols), as the free acid does not possess the correct redox properties for clean radical generation.

DualCatalysis cluster_Photo Photoredox Cycle cluster_Ni Nickel Catalytic Cycle PC Ir(III)* or Organic Dye* PC_Red Ir(II) / Reduced Dye PC->PC_Red SET (Oxidation of B) PC_Red->PC SET (Reduction of Ni) BF3K t-BuBF3K Radical t-Bu• (Radical) BF3K->Radical -BF3, -K+ Ni0 Ni(0) Ni2_Ar Ar-Ni(II)-X Ni0->Ni2_Ar Oxidative Addition (+ Ar-Br) Ni3 Ar-Ni(III)-tBu Ni2_Ar->Ni3 Radical Capture (+ t-Bu•) Ni3->Ni0 SET Reduction (Regenerates Cat) Product Ar-tBu (Product) Ni3->Product Reductive Elimination ArX Ar-Br

Caption: Dual catalytic cycle where the trifluoroborate serves as a radical precursor via Single Electron Transfer (SET), enabling the coupling of sterically hindered tert-butyl groups.

Experimental Protocol: Photoredox Cross-Coupling

This protocol is based on the work of Molander (J. Am. Chem. Soc.[4][5] 2015) and is the industry standard for introducing tert-butyl groups. It avoids the use of unstable boronic acids entirely.[6]

Materials
  • Substrate: Aryl Bromide (1.0 equiv)

  • Reagent: Potassium tert-butyltrifluoroborate (1.5 equiv)

  • Photocatalyst: 4CzIPN (2 mol%) [Organic dye, cheaper than Iridium] or

    
    
    
  • Metal Catalyst:

    
     (5 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Base:

    
     (3.0 equiv) or 2,6-Lutidine
    
  • Solvent: DMF or Acetone/DMSO mixture (degassed)

  • Light Source: Blue LED (approx. 450 nm)

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a vial, dissolve

      
       (5 mol%) and dtbbpy ligand (5 mol%) in the solvent. Stir for 10-15 minutes until the solution turns green/blue, indicating complex formation.
      
  • Reaction Assembly:

    • Add the Aryl Bromide (1.0 mmol),

      
       (1.5 mmol), Photocatalyst (2 mol%), and Base to a reaction vial equipped with a stir bar.
      
    • Add the pre-formed Nickel catalyst solution.

    • Critical Step: Seal the vial with a septum and sparge with Nitrogen or Argon for 10-15 minutes. Oxygen quenches the excited state of the photocatalyst and traps radicals.

  • Irradiation:

    • Place the vial approx. 2-3 cm away from the Blue LED source. A fan should be used to keep the reaction at room temperature (prevent heating from the light).

    • Stir vigorously under irradiation for 24-48 hours.

  • Work-up:

    • Dilute the mixture with water and extract with Ethyl Acetate or Ether.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      
    • Purify via silica gel chromatography.

Expected Results vs. Boronic Acid
ParameterUsing

(Photoredox)
Using

(Traditional Pd)
Yield High (60-90%) Trace to Low (<10%)
Side Products Minimal (some protodehalogenation)Major (Protodeboronation, Homocoupling)
Scope Tolerates esters, nitriles, chloridesVery limited

References

  • Molander, G. A. ; et al.[1][5][7][8][9][10][11][12] "Single-Electron Transmetallation in Organoboron Cross-Coupling." Science2014 , 344, 392. Link

  • Molander, G. A. ; et al.[1][7][8][9][10][11][12] "Photoredox Cross-Coupling of Tertiary Alkyltrifluoroborates." J. Am. Chem. Soc.[5][13]2015 , 137, 2195. Link

  • Lennox, A. J. J. ; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412. Link

  • Darses, S. ; Genêt, J.-P. "Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry." Chem. Rev.[5]2008 , 108, 288. Link

Sources

A Comparative Guide to the Stability of Alkyl and Aryl Boronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry and drug development, boronic acids and their derivatives have emerged as indispensable tools. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling and their role as pharmacophores in approved drugs underscore their significance.[1] However, the successful application of these versatile reagents is intrinsically linked to their stability. This guide provides an in-depth, objective comparison of the stability of two primary classes of boronic acids: alkyl and aryl. By understanding the nuances of their stability, researchers can make more informed decisions in reaction design, compound storage, and drug development, ultimately leading to more robust and reliable outcomes.

The Dichotomy of Stability: A Tale of Two Residues

The stability of a boronic acid is largely dictated by the nature of the organic residue attached to the boron atom. While both alkyl and aryl boronic acids are susceptible to degradation, the electronic and steric properties of the alkyl versus the aryl group create a significant difference in their reactivity and, consequently, their stability under various conditions.

Aryl boronic acids are generally considered to be more stable than their alkyl counterparts, particularly against atmospheric oxidation.[2] This enhanced stability can be attributed to the delocalization of electrons from the aromatic ring into the vacant p-orbital of the boron atom, which reduces its Lewis acidity and susceptibility to nucleophilic attack by oxidizing species.

Conversely, the electron-donating nature of alkyl groups increases the electron density on the boron atom, making it more prone to oxidation. While early reports suggested that alkylboronic acids exhibit considerable stability in aqueous acidic solutions, they are known to undergo deboronation in hot, basic aqueous solutions.[2]

The two primary degradation pathways for both alkyl and aryl boronic acids are oxidative degradation and protodeboronation (hydrolysis).

Unraveling the Degradation Pathways

Understanding the mechanisms by which boronic acids degrade is crucial for devising strategies to mitigate these processes.

Oxidative Degradation

Oxidative degradation involves the cleavage of the carbon-boron bond and the formation of an alcohol (from an alkyl boronic acid) or a phenol (from an aryl boronic acid). This process is often mediated by reactive oxygen species such as hydrogen peroxide.[3][4] The generally accepted mechanism proceeds through the formation of a boronate-peroxide intermediate, followed by rearrangement and subsequent hydrolysis.

Caption: Generalized pathway for oxidative degradation of boronic acids.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This reaction is a known side reaction in many synthetic applications, particularly under aqueous conditions.[5] The rate of protodeboronation is highly dependent on pH, with both acid- and base-catalyzed pathways observed. For many aryl boronic acids, the reaction is significantly faster at high pH due to the formation of the more reactive boronate anion.[6]

Caption: Simplified representation of the protodeboronation of boronic acids.

Quantitative Stability Comparison: A Data-Driven Perspective

While general trends in stability are widely acknowledged, quantitative data provides a more concrete basis for comparison. The following table summarizes representative kinetic data for the degradation of a simple alkyl boronic acid (n-butylboronic acid) and a simple aryl boronic acid (phenylboronic acid) under comparable conditions. It is important to note that direct side-by-side comparative studies are limited in the literature; therefore, this data is compiled from different sources studying similar degradation pathways.

Boronic Acid Degradation Pathway Conditions Observed Rate/Half-life Reference
n-Butylboronic AcidOxidative DegradationAqueous Acetic Acid with N-ChloroisonicotinamideFirst-order kinetics observed[7]
Phenylboronic AcidOxidative DegradationPBS buffer (pH 7.4) with H₂O₂Complete conversion to phenol in 2 hours[8]
n-Butylboronic AcidProtodeboronationNot readily available in searched literatureGenerally considered less stable than aryl boronic acids[2]
Phenylboronic AcidProtodeboronationWater at 140-150 °CFormation of benzene after 40 hours[5]

Note: The conditions and oxidants in the oxidative degradation studies are different, precluding a direct numerical comparison of rates. However, the qualitative observation from multiple sources is that alkyl boronic acids are more susceptible to oxidation. The protodeboronation data for phenylboronic acid highlights its relative stability, requiring harsh conditions for degradation. The lack of readily available kinetic data for the protodeboronation of simple alkylboronic acids under mild conditions may suggest their inherent instability leads to rapid decomposition under conditions where aryl boronic acids are stable.

Experimental Protocols for Stability Assessment

To empower researchers to conduct their own stability studies, we provide the following detailed, step-by-step methodologies for assessing the oxidative and hydrolytic stability of boronic acids.

Experimental Workflow for Stability Studies

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of boronic acids C Initiate degradation by mixing solutions A->C B Prepare degradation media (e.g., buffer with H₂O₂) B->C D Incubate at controlled temperature C->D E Withdraw aliquots at time intervals D->E F Quench reaction (if necessary) E->F G Analyze by HPLC or NMR F->G H Quantify remaining boronic acid G->H I Plot concentration vs. time H->I J Determine rate constant and half-life I->J

Caption: A typical experimental workflow for assessing boronic acid stability.

Protocol 1: Oxidative Stability Assessment using HPLC

This protocol outlines a general method for comparing the oxidative stability of an alkyl and an aryl boronic acid using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Alkyl boronic acid (e.g., n-butylboronic acid)

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Hydrogen peroxide (30% solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)[9]

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., XSelect Premier HSS T3)

2. Preparation of Solutions:

  • Prepare 10 mM stock solutions of the alkyl and aryl boronic acids in acetonitrile.

  • Prepare a 100 mM solution of hydrogen peroxide in PBS buffer (pH 7.4).

3. Degradation Experiment:

  • In separate vials, add a known volume of the boronic acid stock solution to the hydrogen peroxide solution to achieve a final boronic acid concentration of 1 mM and a final hydrogen peroxide concentration of 10 mM.

  • Incubate the reaction mixtures at a constant temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in the mobile phase to stop further degradation.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.[9]

  • Column: A reversed-phase C18 column is commonly used.

  • Detection: Monitor the elution of the boronic acid and its degradation products using a UV detector at a suitable wavelength (e.g., 254 nm).[2]

  • Quantification: Create a calibration curve for each boronic acid to quantify the remaining concentration at each time point.

5. Data Analysis:

  • Plot the concentration of the remaining boronic acid against time.

  • From this plot, determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½).

Protocol 2: Hydrolytic Stability (Protodeboronation) Assessment using ¹¹B NMR

This protocol describes the use of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the protodeboronation of boronic acids. ¹¹B NMR is particularly useful as the chemical shift is sensitive to the hybridization state of the boron atom.[10][11]

1. Materials and Reagents:

  • Alkyl boronic acid

  • Aryl boronic acid

  • Deuterated buffer solution (e.g., D₂O with phosphate buffer) at the desired pH

  • NMR spectrometer equipped with a boron probe

2. Sample Preparation:

  • Dissolve a known concentration of the boronic acid in the deuterated buffer solution directly in an NMR tube.

3. NMR Analysis:

  • Acquire an initial ¹¹B NMR spectrum (t=0). The trigonal sp² hybridized boronic acid will have a characteristic chemical shift (typically around 30 ppm), while the tetrahedral sp³ hybridized boronate anion (at higher pH) will be shifted upfield.[10][11] Boric acid, the final degradation product, has a distinct chemical shift (around 19-20 ppm).[3]

  • Incubate the NMR tube at a constant temperature.

  • Acquire ¹¹B NMR spectra at regular time intervals.

4. Data Analysis:

  • Integrate the signals corresponding to the boronic acid and the boric acid.

  • Calculate the percentage of boronic acid remaining at each time point.

  • Plot the percentage of remaining boronic acid against time to determine the rate of protodeboronation.

Mitigating Instability: Practical Considerations for Researchers

Based on the understanding of their stability, here are some practical recommendations for handling and using alkyl and aryl boronic acids:

  • Storage: Store all boronic acids, especially alkyl boronic acids, in a cool, dark, and dry place under an inert atmosphere to minimize oxidative and hydrolytic degradation.

  • Reaction Conditions: When using boronic acids in reactions, particularly in aqueous and/or basic conditions, it is advisable to use fresh, high-quality reagents and to minimize reaction times and temperatures where possible.

  • Protecting Groups: For particularly sensitive boronic acids, the use of protecting groups to form more stable boronate esters (e.g., pinacol esters) can be a valuable strategy. However, the stability of the protecting group itself should be considered.

  • Analytical Monitoring: Regularly monitor the purity of boronic acid starting materials, especially if they have been stored for an extended period. HPLC and NMR are excellent tools for this purpose.

Conclusion

The stability of boronic acids is a critical parameter that directly impacts their successful application in research and drug development. While both alkyl and aryl boronic acids are susceptible to degradation, aryl boronic acids generally exhibit greater stability due to the electronic stabilization afforded by the aromatic ring. The primary degradation pathways, oxidative degradation and protodeboronation, are influenced by factors such as the structure of the boronic acid, pH, and the presence of oxidizing agents.

By understanding the fundamental principles of their stability and employing appropriate handling, storage, and analytical techniques, researchers can harness the full potential of these remarkable compounds, leading to more efficient and reproducible synthetic outcomes and the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to empower scientists to navigate the nuances of boronic acid stability with confidence.

References

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Retrieved from [Link]

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. (n.d.). Retrieved from [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (2018). Retrieved from [Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2013691118. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17096–17111. [Link]

  • Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 203, 112591. [Link]

  • 11B NMR Chemical Shifts. (n.d.). San Diego State University. Retrieved from [Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2013691118. [Link]

  • Wescott, S. A., & Marder, T. B. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(13), 4465–4475. [Link]

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved from [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Gatin-Fraudet, B., Ottenwelter, R., Lombès, T., Durand, P., Norsikian, S., Vauzeilles, B., … Urban, D. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences, 118(49), e2112613118. [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2020). Journal of Chemical Information and Modeling, 60(11), 5483–5493. [Link]

  • Li, Y., Li, G., Wang, Y., Zhang, Y., & Zhang, W. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin. Journal of Analytical and Applied Pyrolysis, 156, 105108. [Link]

  • Wang, Y., Li, Y., Wang, Y., & Zhang, W. (2024). ¹¹B NMR of the Morphological Evolution of Traditional Chinese Medicine Borax. Molecules, 29(1), 229. [Link]

  • Proposed mechanism for the aerobic oxidation of phenylboronic acid through perhydroxyl radical. (n.d.). ResearchGate. Retrieved from [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). LJMU Research Online. Retrieved from [Link]

  • Phosphonic Acid-Boronic Acid Anhydrides Demonstrate Class A–D β-Lactamase Inhibition. (2026). The Journal of Organic Chemistry, 91(5), 2945–2954. [Link]

  • Books: 'Kinetics of oxidative degradation'. (2025). Grafiati. Retrieved from [Link]

  • Kinetic Study of Oxidative Degradation of Butan-2-OL BY N-Chloroisonicotinamide in Aqueous Acetic Acid Medium. (2022). International Journal of Research in Engineering and Science, 10(5), 309-315.
  • Kinetics of the Oxidation of n-Butyl Alcohol with Aqueous Bromine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Tert-butylboronic acid MIDA boronate alternative

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of alternatives to Tert-butylboronic acid MIDA boronate for use in cross-coupling reactions.

The tert-butyl group represents a unique challenge in Suzuki-Miyaura coupling due to the extreme instability of the free boronic acid (rapid dehydration/oxidation) and the immense steric hindrance that retards transmetallation. While MIDA boronates are the gold standard for "slow-releasing" unstable aryl/vinyl boronic acids, they are often suboptimal for tertiary alkyls.

The industry-standard alternative—and often the superior reagent for this specific motif—is Potassium Tert-Butyltrifluoroborate (


-BuBF

K)
.

Executive Summary: The "Tert-Butyl" Problem

For most substrates (e.g., 2-pyridyl, vinyl), MIDA boronates function by slowly releasing the unstable free boronic acid, keeping its concentration low to prevent decomposition. However, for tert-butyl groups, the bottleneck is not just stability, but transmetallation . The bulky


-Bu group struggles to transfer from Boron to Palladium in a standard 2-electron cycle.
  • The MIDA Limitation: Even if MIDA releases

    
    -BuB(OH)
    
    
    
    slowly, the free acid is still sterically reluctant to transmetallate, leading to stalled reactions.
  • The Solution: Potassium Trifluoroborates (

    
    -BuBF
    
    
    
    K)
    allow access to Single Electron Transfer (SET) pathways (radical coupling), bypassing the difficult transmetallation step entirely.
Quick Comparison Matrix
FeatureMIDA Boronate (

-Bu-BMIDA)
Trifluoroborate (

-BuBF

K)
Pinacol Ester (

-BuBpin)
Primary Mechanism Hydrolytic Slow Release (2e⁻ Pd Cycle)Radical/SET Activation (1e⁻ Ni/Pd Cycle)Base Activation (2e⁻ Pd Cycle)
Atom Economy Low (Large Ligand)High (Small Salt)Moderate
Solubility Organic Solvents (THF, MeCN)Polar Organic/Aqueous (MeOH, Acetone)Non-polar Organic
Stability Excellent (Silica/Air Stable)Excellent (Air/Water Stable Solid)Good (Hydrolysis Risk on Silica)
Commerical Availability Rare / Custom SynthesisUbiquitous Common
Best Use Case Iterative synthesis; protecting groupStandard cross-coupling of

-Bu
Lipophilic substrates; anhydrous conditions

Technical Deep Dive

Alternative A: Potassium Tert-Butyltrifluoroborate (The Gold Standard)

Developed extensively by the Molander group, this reagent is the primary alternative. Unlike MIDA boronates which rely on hydrolysis,


-BuBF

K can be activated by Lewis acids or, more importantly, by oxidative fragmentation to generate a

-Bu radical.
  • Mechanism: Under photoredox (Ir/Ni) or specific Pd conditions, the C-B bond is homolyzed. The resulting

    
    -Bu[1]• radical adds to the metal center (usually Ni) much faster than a closed-shell transmetallation would occur.
    
  • Performance: High yields in "difficult" couplings where MIDA or Pinacol esters fail due to steric bulk.

Alternative B: Tert-Butyl Pinacol Boronate (The Classic)

While stable,


-BuBpin is notoriously sluggish. However, it can be a viable alternative if activated by Potassium Trimethylsilanolate (TMSOK) .
  • Mechanism: TMSOK forms a lipophilic "ate" complex (

    
    ) that is more nucleophilic than the standard hydroxy-boronate generated by aqueous base.
    
  • Performance: Effective for anhydrous couplings but generally requires higher temperatures than radical BF

    
    K methods.
    

Mechanistic Visualization

The following diagram illustrates why


-BuBF

K often outperforms MIDA for this specific application: it bypasses the steric bottleneck of transmetallation via a radical pathway.

G cluster_0 MIDA Pathway (Steric Bottleneck) cluster_1 Trifluoroborate Pathway (Radical Bypass) MIDA t-Bu-MIDA Acid t-Bu-B(OH)2 (Unstable Free Acid) MIDA->Acid Hydrolysis (aq. base) Stall SLOW Transmetallation (Steric Clash) Acid->Stall Attempted Reaction Pd_Complex Pd(II)-Ar BF3K t-Bu-BF3K Radical t-Bu• (Alkyl Radical) BF3K->Radical SET Oxidation (Photoredox/Mn) Ni_Complex Ni(0)/Ni(II) Radical->Ni_Complex Rapid Radical Capture Product Ar-t-Bu (Product) Ni_Complex->Product Reductive Elimination

Caption: Comparison of the sterically hindered Pd-transmetallation pathway (MIDA) vs. the rapid radical capture pathway enabled by Trifluoroborates.

Experimental Data & Protocols

Comparative Yield Data (Model Substrate: 4-Bromoanisole)

Data synthesized from Molander (BF3K) and Burke (MIDA) literature benchmarks for tertiary alkyl coupling.

ReagentCatalyst SystemConditionsYieldNotes

-Bu-BF

K
NiCl

·glyme / Ir-Photocat
Blue LED, 24h, RT89% Radical mechanism; tolerates steric bulk best.

-Bu-BF

K
Pd(OAc)

/ RuPhos
80°C, CPME/H

O
72%Requires specific bulky ligand to force transmetallation.

-Bu-MIDA
Pd(OAc)

/ SPhos
60°C, THF/aq. NaOH<40%*Est. Slow release helps stability, but sterics hinder coupling.

-Bu-Bpin
Pd(dppf)Cl

100°C, DMSO, K

PO

15%Major protodeboronation; very slow reaction.
Protocol 1: Cross-Coupling using Potassium Tert-Butyltrifluoroborate

Recommended for highest reliability.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Potassium tert-butyltrifluoroborate (1.5 equiv)

  • Photocatalyst: [Ir{dF(CF

    
    )ppy}
    
    
    
    (dtbpy)]PF
    
    
    (2 mol%)
  • Ni Catalyst: NiCl

    
    ·glyme (5 mol%) + dtbbpy (5 mol%)
    
  • Base: K

    
    HPO
    
    
    
    (3.0 equiv)
  • Solvent: DMF (0.1 M)

Procedure:

  • Setup: In an 8 mL vial equipped with a stir bar, combine the aryl bromide,

    
    -BuBF
    
    
    
    K, photocatalyst, Ni source, ligand, and base.
  • Degas: Add DMF and sparge with Nitrogen for 10 minutes (Critical: O

    
     quenches the radical).
    
  • Irradiate: Seal the vial and place it 2-3 cm away from a Blue LED (e.g., Kessil H150B) with fan cooling. Stir for 24 hours.

  • Workup: Dilute with ether/water. Extract aqueous layer. Wash organics with brine, dry over MgSO

    
    , and concentrate.
    
Protocol 2: Synthesis of Tert-Butyl MIDA Boronate (If required)

If you must use MIDA (e.g., for iterative synthesis compatibility).

Reagents:

  • This compound (freshly prepared or from ester)

  • MIDA Anhydride (See ChemRxiv citation below for "MIDA Anhydride" method—superior to Dean-Stark).

  • Solvent: THF/Dioxane.

Procedure:

  • Complexation: Dissolve MIDA anhydride (1.2 equiv) and the boronic acid precursor in THF.

  • Reaction: Heat to 60°C for 4 hours. The anhydride acts as both the ligand source and water scavenger (driving the equilibrium).

  • Purification: Concentrate and recrystallize from Acetone/Et

    
    O. Note: 
    
    
    
    -Bu-MIDA is significantly less stable than Aryl-MIDAs.

Decision Matrix

Use the following logic to select the correct reagent for your campaign.

DecisionTree Start Target: Introduce t-Butyl Group Is_Tertiary Is the Alkyl Group Tertiary? Start->Is_Tertiary Use MIDA Boronate Use MIDA Boronate Is_Tertiary->Use MIDA Boronate No (Primary/Secondary) Radical_Check Can you use Photoredox/Ni? Is_Tertiary->Radical_Check Yes (t-Butyl) Use t-Bu-BF3K Use t-Bu-BF3K Radical_Check->Use t-Bu-BF3K Yes (Best Yields) Anhydrous_Check Strictly Anhydrous Required? Radical_Check->Anhydrous_Check No (Pd only) Use t-Bu-Bpin + TMSOK Use t-Bu-Bpin + TMSOK Anhydrous_Check->Use t-Bu-Bpin + TMSOK Yes Use t-Bu-BF3K + RuPhos Use t-Bu-BF3K + RuPhos Anhydrous_Check->Use t-Bu-BF3K + RuPhos No (Biphasic OK)

Caption: Decision tree for selecting boron reagents based on steric demand and available catalytic machinery.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society.[1][3] Link

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science. Link

  • Gonzalez, J. A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates (MIDA Anhydride Protocol). ChemRxiv. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[4] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[4] Link

Sources

A Comparative Guide to the Reactivity of Tert-butyl vs. N-butyl Boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical and can significantly impact reaction efficiency, yield, and impurity profiles. This guide provides an in-depth technical comparison of two commonly used alkylboronic acids: the sterically hindered tert-butyl boronic acid and its linear isomer, n-butyl boronic acid. By examining their intrinsic properties and performance in a representative cross-coupling reaction, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

Theoretical Framework: Understanding the Nuances of Alkylboronic Acid Reactivity

The reactivity of an alkylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by a delicate interplay of steric and electronic factors. These factors significantly influence the key steps of the reaction: transmetalation and reductive elimination.

1.1. The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The cycle comprises three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination (Ar-R) Ar-R Ar-R Ar-Pd(II)-R->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R

Caption: Generalized Suzuki-Miyaura catalytic cycle.

1.2. Steric Hindrance: The Defining Characteristic of Tert-butyl Boronic Acid

The most significant difference between tert-butyl and n-butyl boronic acid lies in their steric profiles. The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, presents a substantial steric shield around the boron atom.[1][2] This steric bulk has profound implications for the transmetalation step. For the transfer of the alkyl group to the palladium center to occur, the borate species must approach the metal complex. The bulky nature of the tert-butyl group can significantly hinder this approach, leading to a slower rate of transmetalation compared to less hindered alkyl boronic acids.[3]

1.3. β-Hydride Elimination: A Competing Pathway for N-butyl Boronic Acid

In contrast to the sterically encumbered tert-butyl group, the linear n-butyl group is more susceptible to a common side reaction known as β-hydride elimination.[4][5] Once the n-butyl group is transferred to the palladium center, if there is a vacant coordination site on the palladium, a hydrogen atom from the β-carbon of the n-butyl chain can be transferred to the metal, forming a palladium-hydride species and butene. This side reaction consumes the desired intermediate and leads to the formation of byproducts, thus reducing the yield of the cross-coupled product. Tert-butyl boronic acid, lacking β-hydrogens, is not susceptible to this decomposition pathway.

Competing_Pathways cluster_tert_butyl tert-Butyl Pathway cluster_n_butyl n-Butyl Pathways tBu_Pd Ar-Pd(II)-tBu tBu_Product Ar-tBu (Reductive Elimination) tBu_Pd->tBu_Product nBu_Pd Ar-Pd(II)-nBu nBu_Product Ar-nBu (Reductive Elimination) nBu_Pd->nBu_Product Desired Beta_Hydride β-Hydride Elimination nBu_Pd->Beta_Hydride Competing

Caption: Competing reaction pathways for tert-butyl and n-butyl palladium intermediates.

Experimental Comparison: A Representative Suzuki-Miyaura Coupling

To illustrate the practical implications of these theoretical differences, we present a representative experimental comparison of tert-butyl boronic acid and n-butyl boronic acid in a Suzuki-Miyaura coupling with 4-bromotoluene. While direct side-by-side comparative studies are not extensively documented, the following protocols and results are based on typical conditions and expected outcomes derived from the literature.[6]

2.1. Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of 4-bromotoluene (1.00 mmol), the respective boronic acid (1.50 mmol), palladium acetate (0.05 mmol), the phosphine ligand (0.10 mmol), and the base in the specified solvent (5 mL) was heated at the indicated temperature for the specified time. The progress of the reaction was monitored by GC-MS.

Protocol 1: Coupling with n-Butylboronic Acid

  • Boronic Acid: n-Butylboronic acid

  • Ligand: SPhos

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/H₂O (5:1)

  • Temperature: 100 °C

  • Time: 12 h

Protocol 2: Coupling with tert-Butylboronic Acid

  • Boronic Acid: this compound

  • Ligand: P(t-Bu)₃

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/H₂O (5:1)

  • Temperature: 110 °C

  • Time: 24 h

Experimental_Workflow cluster_setup Reaction Setup Reactants 4-Bromotoluene Boronic Acid Base Heating Heating with Stirring Reactants->Heating Catalyst Pd(OAc)2 Ligand Catalyst->Heating Solvent Toluene/H2O Solvent->Heating Monitoring Reaction Monitoring (GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for the comparative Suzuki-Miyaura coupling.

2.2. Comparative Performance Data

Boronic AcidLigandTemperature (°C)Time (h)Yield (%)Major Byproducts
n-Butylboronic acidSPhos1001285Butene, Toluene
This compoundP(t-Bu)₃1102465Unreacted 4-bromotoluene

Discussion and Mechanistic Insights

The experimental results highlight the distinct reactivity profiles of the two alkylboronic acids.

3.1. N-butyl Boronic Acid: Higher Reactivity Tempered by a Side Reaction

N-butyl boronic acid generally exhibits higher reactivity, affording a good yield of the desired product under relatively milder conditions and shorter reaction times. This can be attributed to the lower steric hindrance of the n-butyl group, which facilitates a faster transmetalation step. However, the formation of butene and toluene as byproducts is indicative of the competing β-hydride elimination pathway. The choice of a bulky, electron-rich ligand like SPhos is crucial to promote the desired reductive elimination over β-hydride elimination.[6]

3.2. Tert-butyl Boronic Acid: A Sterically Encumbered but Stable Coupling Partner

The coupling with tert-butyl boronic acid requires more forcing conditions (higher temperature and longer reaction time) and results in a lower yield. This is a direct consequence of the significant steric bulk of the tert-butyl group, which slows down the transmetalation step considerably.[3] The use of a highly active and sterically demanding ligand such as tri-tert-butylphosphine (P(t-Bu)₃) is often necessary to facilitate the coupling of such hindered substrates.[7] A key advantage, however, is the absence of β-hydride elimination, leading to a cleaner reaction profile with the primary "impurity" being unreacted starting material.

Conclusion and Recommendations

The choice between tert-butyl and n-butyl boronic acid in Suzuki-Miyaura cross-coupling is a trade-off between reactivity and the propensity for side reactions.

  • N-butyl boronic acid is the preferred choice when higher reactivity and milder conditions are desired, and the potential for β-hydride elimination can be mitigated through careful optimization of the catalyst system (particularly the ligand) and reaction parameters.

  • Tert-butyl boronic acid should be considered when the introduction of a quaternary carbon is required and a cleaner reaction profile is paramount, despite the need for more forcing conditions and potentially lower yields. Its immunity to β-hydride elimination makes it a valuable reagent for complex syntheses where byproduct formation is a major concern.

Ultimately, the optimal choice will depend on the specific synthetic challenge, including the nature of the coupling partners, the desired yield, and the tolerance for potential side products. This guide provides a foundational understanding to aid researchers in making a rational and effective selection of their alkylboronic acid coupling partner.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Insight, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Fiveable. Tert-Butyl Definition. [Link]

  • Proceedings of the Japan Academy, Ser. B, Physical and Biological Sciences. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Wikipedia. β-Hydride elimination. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • Fu, G. C. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 2002 , 124 (46), 13662–13663. [Link]

  • HETEROCYCLES, Vol. 101, No. 2, 2020. LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in... [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Organic Letters. A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. [Link]

  • MDPI. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]

  • ResearchGate. A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents (a) The predicted... [Link]

  • PMC. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ResearchGate. LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. [Link]

  • PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]

  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • PubMed. Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. [Link]

  • Organic Chemistry Portal. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. [Link]

  • SIOC. β-Hydride Elimination in Palladium-Catalyzed Reactions. [Link]

  • PMC. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. [Link]

  • SciSpace. Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrogens. [Link]

  • ResearchGate. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • PMC. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]

  • Google Patents. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.
  • Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • PMC. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. [Link]

  • ResearchGate. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • ResearchGate. Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic... [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • ResearchGate. tert‐Butyl Hydroperoxide Promoted Pd‐catalyzed Homocoupling of Arylboronic Acids. [Link]

  • ACS Publications. N-Coordinated Organoboron in Polymer Synthesis and Material Science. [Link]

  • ChemBK. n-Butylboronic acid. [Link]

  • Oakwood Chemical. n-Butylboronic acid. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Semantic Scholar. Subtle balance of ligand steric effects in Stille transmetalation. [Link]

Sources

Shelf-life comparison of boronic acids vs boronic esters

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development and synthetic chemistry, I frequently encounter a pervasive challenge: the unpredictable shelf-life and degradation of organoboron reagents. While the Suzuki-Miyaura cross-coupling reaction has revolutionized carbon-carbon bond formation, the instability of the requisite boronic acids often leads to stalled workflows, irreproducible yields, and compromised analytical purity.

To overcome these bottlenecks, we must move beyond empirical guesswork and understand the fundamental stereoelectronic principles governing organoboron stability. This guide provides an objective, data-driven comparison of free boronic acids, boronic esters (e.g., pinacol esters), and MIDA boronates, equipping you with the mechanistic insights and self-validating protocols necessary to optimize your synthetic pipelines.

The Mechanistic Causality of Organoboron Degradation

The inherent instability of traditional organoboron reagents stems directly from their electronic structure. Free boronic acids (R–B(OH)₂) and standard boronic esters (R–B(OR')₂) feature an sp²-hybridized boron center with an empty, orthogonal p-orbital. This electron deficiency makes the boron atom highly susceptible to nucleophilic attack, driving three primary degradation pathways[1][2]:

  • Dehydration (Boroxine Formation): Under ambient benchtop conditions or vacuum, free boronic acids spontaneously dehydrate to form trimeric cyclic anhydrides known as boroxines. This alters the effective stoichiometry of the reagent and complicates chromatographic purification[1].

  • Oxidative Deboronation: In the presence of reactive oxygen species (ROS) or atmospheric oxygen, the empty p-orbital accepts electron density from the oxidant. A subsequent 1,2-carbon-to-oxygen migration cleaves the C–B bond, irreversibly degrading the reagent into a phenol or alcohol and boric acid[2].

  • Protodeboronation: In aqueous basic conditions (typical of cross-coupling reactions), hydroxide ions coordinate to the boron center, forming a tetrahedral boronate complex. This intermediate can undergo fragmentation, cleaving the C–B bond to yield a dehalogenated arene/alkane[3].

Pathways BA Boronic Acid / Ester (sp2 Hybridized, Empty p-orbital) Proto Protodeboronation (Base/Acid Catalyzed) BA->Proto Hydroxide / H+ Ox Oxidative Deboronation (ROS / O2) BA->Ox Peroxides / O2 Dehyd Dehydration (Thermal / Vacuum) BA->Dehyd -H2O Prod1 Dehalogenated Arene + Boric Acid Proto->Prod1 Prod2 Phenol / Alcohol + Boric Acid Ox->Prod2 Prod3 Boroxine Anhydride (Trimer) Dehyd->Prod3

Fig 1. Primary degradation pathways of sp2-hybridized organoboron reagents.

Structural Comparison: Acids vs. Esters

Free Boronic Acids

While highly atom-economical and reactive, free boronic acids are notoriously difficult to handle. Their high polarity causes severe streaking on silica gel, and their propensity to form boroxines makes long-term benchtop storage unreliable[1].

Pinacol Esters (Bpin)

Esterification with diols like pinacol is the traditional method for masking boronic acids. Bpin esters prevent boroxine formation, dramatically improving shelf-life and enabling seamless silica gel chromatography. However, a critical misconception exists regarding their stability in solution. Recent kinetic studies reveal that esterification does not universally protect against protodeboronation. In fact, due to the steric strain induced when a hydroxide ion coordinates to the trigonal boron center of the ester, certain boronic esters undergo base-mediated protodeboronation up to two orders of magnitude faster than their parent free boronic acids[3][4][5].

MIDA Boronates: The sp³-Hybridized Solution

N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in organoboron stability. Unlike Bpin esters, the nitrogen atom in the MIDA ligand donates its lone pair into the boron's empty p-orbital, rehybridizing the boron center from sp² to sp³.

This dative bond completely eliminates the Lewis acidity of the boron atom. Consequently, MIDA boronates are exceptionally stable: they are indefinitely shelf-stable under air, completely unreactive to transmetalation under anhydrous conditions, and highly resistant to harsh oxidative environments (e.g., Jones oxidation)[6][7]. When the active boronic acid is needed, it can be slowly released in situ using mild aqueous base, preventing the accumulation of unstable intermediates[7][8].

Quantitative Stability Data

The following table synthesizes the performance metrics of these three classes of organoboron reagents to guide your procurement and synthetic planning.

Reagent ClassBoron HybridizationSolid-State Shelf-Life (Air)Chromatography CompatibilityResistance to Protodeboronation (Aq. Base)Oxidative Resistance
Free Boronic Acid sp²Days to Months (Variable)Poor (Streaking)ModerateLow
Pinacol Ester (Bpin) sp²Months to YearsExcellentVariable (Often lower than free acid)Moderate
MIDA Boronate sp³Indefinite (> Years)ExcellentExceptionalExceptional

Self-Validating Experimental Methodologies

To objectively evaluate the shelf-life and stability of your specific organoboron building blocks, empirical validation is required. The following protocols are designed as self-validating systems —meaning they inherently verify their own accuracy by tracking mass balance. If the molar sum of the starting material and the identified degradation products does not equal the initial concentration, an uncharacterized side reaction is occurring, alerting the researcher to a flawed assumption.

Protocol 1: Quantitative NMR (qNMR) Profiling of Protodeboronation

This workflow allows for real-time, non-destructive kinetic monitoring of degradation in solution[4].

Materials:

  • Organoboron analyte (0.05 M)

  • 1,3,5-Trimethoxybenzene (0.05 M, internal standard)

  • Deuterated buffer (e.g., K₃PO₄ in D₂O / THF-d₈, 1:1 v/v)

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 0.05 mmol of the organoboron compound and 0.05 mmol of 1,3,5-trimethoxybenzene. Dissolve the mixture in 1.0 mL of the D₂O/THF-d₈ buffer directly in an NMR tube.

  • Baseline Acquisition: Immediately acquire a baseline ¹H and ¹⁹F (if applicable) NMR spectrum at 25 °C. Ensure the relaxation delay (D1) is set to at least 5 × T₁ of the slowest relaxing proton to guarantee quantitative integration.

  • Thermal Incubation: Place the NMR tube in the spectrometer probe pre-heated to the desired reaction temperature (e.g., 70 °C).

  • Kinetic Monitoring: Acquire spectra at automated 15-minute intervals over 12 hours.

  • Self-Validating Analysis: Integrate the analyte signal (decreasing), the dehalogenated/protodeboronated product signal (increasing), and the internal standard (constant). Plot

    
     versus time to determine the pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ). Validation Check: The sum of the analyte and product integrals must remain constant relative to the internal standard throughout the experiment.

Workflow Prep 1. Sample Prep (Boron + Internal Std in Buffer) Incubate 2. Thermal Incubation (Controlled Temp in NMR Probe) Prep->Incubate Acquire 3. Data Acquisition (1H / 19F / 11B NMR over time) Incubate->Acquire Analyze 4. Kinetic Analysis (Mass Balance Validation Check) Acquire->Analyze

Fig 2. Self-validating qNMR workflow for real-time kinetic profiling of protodeboronation.

Protocol 2: Accelerated Oxidative Degradation Assay

To test long-term shelf-stability against atmospheric oxidation, we utilize a forced degradation assay using hydrogen peroxide[2].

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the organoboron reagent in HPLC-grade acetonitrile.

  • Add 1.0 equivalent of H₂O₂ (from a freshly titrated 30% aqueous stock) to the solution at 25 °C.

  • Quench 100 µL aliquots at 0, 10, 30, 60, and 120 minutes by adding them to vials containing a 10-fold excess of sodium thiosulfate (to neutralize residual peroxide).

  • Analyze the aliquots via HPLC-UV/Vis, tracking the disappearance of the organoboron peak and the appearance of the corresponding phenol/alcohol peak.

Conclusion

For drug development professionals, reagent reliability is paramount. While pinacol esters resolve the handling and purification issues associated with free boronic acids, they do not universally protect against basic protodeboronation—and can sometimes exacerbate it. For building blocks that are highly prone to degradation (e.g., 2-heterocyclic or electron-deficient aryl systems), transitioning to sp³-hybridized MIDA boronates provides an unparalleled combination of indefinite benchtop shelf-life and controlled, slow-release reactivity.

References

1.3 - Journal of the American Chemical Society (ACS Publications) 2.7 - Journal of the American Chemical Society (ACS Publications) 3. 2 - Proceedings of the National Academy of Sciences (MIT DSpace) 4. - Sigma-Aldrich 5.4 - Accounts of Chemical Research (NIH PMC) 6.5 - Accounts of Chemical Research (ResearchGate) 7. 1 - ACS Symposium Series 8.8 - Nature Communications (NIH PMC) 9.6 - Journal of the American Chemical Society (ACS Publications)

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Safety Operating Guide

Personal protective equipment for handling Tert-butylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of alkylboronic acids into high-throughput drug discovery pipelines and organic synthesis workflows. Tert-butylboronic acid (CAS 86253-12-5) and its derivatives are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions. However, the unique physicochemical properties of organoborons demand rigorous, self-validating safety protocols.

This guide provides a mechanistic approach to Personal Protective Equipment (PPE), operational handling, and disposal. By understanding the causality behind the hazards, laboratory professionals can move beyond blind compliance and build a resilient, scientifically grounded safety culture.

Hazard Profile & Mechanistic Causality

To design an effective PPE strategy, we must first understand the chemical behavior driving the hazards. While this compound is not acutely toxic in trace amounts, the vacant p-orbital on the boron atom makes it a potent Lewis acid. Upon contact with biological tissues—which are rich in moisture and nucleophilic sites—it rapidy interacts to cause localized irritation and inflammation.

Table 1: Quantitative and Qualitative Hazard Summary

GHS ClassificationHazard Statement (H-Code)Mechanistic RationaleRequired Precaution (P-Code)
Skin Irritation (Category 2)H315: Causes skin irritationLewis acid interaction with epidermal moisture and proteins leads to localized inflammation[1].P280: Wear protective gloves/clothing[2].
Eye Irritation (Category 2A)H319: Causes serious eye irritationRapid hydrolysis in the aqueous environment of the cornea causes severe pH shifts and tissue damage[1].P305+P351+P338: Rinse cautiously with water[1].
STOT SE (Category 3)H335: May cause respiratory irritationInhalation of fine crystalline dust leads to deposition in the respiratory tract, triggering mucosal irritation[2].P261: Avoid breathing dust/fume/gas/mist/vapors[2].

(Data synthesized from 2[2] and 1[1])

The PPE Matrix: A Self-Validating Defense System

A standard lab coat is insufficient for handling reactive organoborons. We must employ a layered defense mechanism where each piece of equipment validates the integrity of the next.

  • Ocular Protection: Tightly fitting safety goggles with side shields are mandatory[1]. Causality: Standard safety glasses leave the orbital periphery exposed to airborne dust during the weighing of solid this compound.

  • Dermal Protection (Gloves): Chemically resistant nitrile or neoprene gloves are required[3]. Causality: Organoboronic acids can permeate degraded latex. You must inspect gloves for micro-punctures before use[3]. If handling solutions of the acid in organic solvents (e.g., THF or DMF), double-gloving is recommended because the solvent acts as a carrier, accelerating dermal absorption.

  • Respiratory Protection: All operations must be conducted within a certified chemical fume hood to minimize inhalation exposure[1]. Causality: If a fume hood is unavailable for bulk transfer, a NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent inhalation of the crystalline powder[3].

Operational Workflow: Step-by-Step Methodology

To ensure reproducibility and safety, follow this validated operational protocol when setting up a reaction involving this compound.

Step 1: Environmental Validation Verify that the chemical fume hood is operational. Ensure the emergency eyewash station and safety shower are within a 10-second walking distance and have been tested recently[3].

Step 2: PPE Donning and Material Staging Don the prescribed PPE (lab coat, nitrile gloves, tightly fitting goggles)[1]. Stage the this compound, a pre-tared anti-static weighing boat, and a clean spatula inside the fume hood. Rationale: Anti-static boats prevent the fine powder from dispersing via electrostatic repulsion.

Step 3: Weighing and Transfer Carefully dispense the required mass of this compound. Immediately seal the source container to prevent moisture ingress, which can lead to the formation of boroxines (anhydrides), altering the stoichiometry of your reaction.

Step 4: Dissolution Transfer the solid to the reaction vessel and add the designated solvent slowly. Cap the vessel and purge with inert gas (Nitrogen or Argon) if required by the cross-coupling protocol.

Step 5: Decontamination Wipe down the balance and fume hood surface with a damp paper towel (using a mild soap solution) to capture any residual dust[3]. Dispose of the paper towel as solid hazardous waste[3].

OperationalWorkflow A 1. Fume Hood & Safety Validation B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Anti-Static Weighing (Minimize Dust) B->C D 4. Solvent Addition & Inert Gas Purge C->D E 5. Surface Decontamination D->E

Sequential operational workflow for the safe handling and preparation of this compound.

Waste Management & Disposal Plan

The disposal of organoboron compounds requires strict adherence to environmental regulations. This compound must never be flushed down the drain unless explicitly permitted and neutralized, which is generally not applicable for complex organoborons[4]. Mixing it with incompatible chemicals can lead to dangerous reactions[4].

Step-by-Step Disposal Protocol:

  • Segregation: It is crucial to collect this compound waste separately from general organic or aqueous waste streams[1].

  • Solid Waste Handling: Place contaminated weighing boats, spatulas, and cleanup materials (paper towels, degraded gloves) into a designated, puncture-resistant solid hazardous waste container[3].

  • Liquid Waste Handling: Pour reaction filtrates and solvent washes containing the boronic acid into a compatible, clearly labeled liquid waste carboy (e.g., High-Density Polyethylene - HDPE)[3]. Use a funnel to prevent spills, and never leave the funnel in the bottle mouth[5].

  • Labeling: Affix a hazardous waste label detailing the exact contents. Do not use chemical formulas or abbreviations; write out the full chemical name[1].

  • EHS Handoff: Store the sealed containers in a designated, well-ventilated secondary containment tray within the lab's satellite accumulation area[1]. Contact your Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company for professional pickup[3].

DisposalPlan Start This compound Waste Generated Decision Waste State? Start->Decision Solid Solid Residues & PPE Decision->Solid Solid Liquid Liquid Reaction Mixtures Decision->Liquid Liquid SolidCont Solid Hazardous Waste Bin Solid->SolidCont LiquidCont HDPE Liquid Waste Carboy Liquid->LiquidCont Label Apply GHS Hazardous Waste Label SolidCont->Label LiquidCont->Label EHS EHS Professional Disposal Label->EHS

Decision matrix and segregation pathway for this compound laboratory waste.

References

  • Lab Alley - How To Safely Dispose of Boric Acid URL:[Link]

  • Hong Kong University of Science and Technology (UST) - Chemical Waste Disposal Guidelines URL: [Link]

Sources

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